1,3-Benzenediboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPAASVRXBULRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282315 | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4612-28-6 | |
| Record name | 4612-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzenediboronic Acid (CAS Number: 4612-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid, with the CAS number 4612-28-6, is a versatile organic compound that has garnered significant interest in various fields of chemical research and development. Its unique bifunctional nature, possessing two boronic acid moieties on a central benzene ring, makes it a valuable building block in supramolecular chemistry, materials science, and as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its potential role in drug discovery.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4612-28-6 |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol |
| Melting Point | >300 °C |
| Boiling Point | 456.4 °C at 760 mmHg |
| Density | 1.33 g/cm³ |
| Flash Point | 229.8 °C |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and dimethylformamide.[1] |
| Purity | Typically available in purities of 97% or higher.[2] |
Synthesis of this compound
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Phenylboronic Acid Synthesis):
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the di-Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Borylation: The freshly prepared di-Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
Hydrolysis: The reaction mixture is cooled again and then quenched by the slow addition of aqueous hydrochloric acid. This step hydrolyzes the intermediate borate ester to the desired this compound.
-
Work-up and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[4]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for the construction of biaryls, polyolefins, and styrenes.[5] The bifunctional nature of this compound allows for the synthesis of more complex, extended aromatic systems.
The Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: A reaction flask is charged with this compound, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Role in Drug Discovery and Development
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[6] Furthermore, several boronic acid-containing drugs have been approved for clinical use, most notably as proteasome inhibitors in cancer therapy.[6][7]
While direct involvement of this compound in specific signaling pathways has not been identified in the reviewed literature, its derivatives hold potential as inhibitors of various enzymes, including kinases. The ability of boronic acids to act as serine protease inhibitors and to interact with the active sites of enzymes makes them attractive pharmacophores. Phenylboronic acid, a related compound, has been shown to inhibit signaling pathways involved in cancer cell migration by affecting Rho family GTP-binding proteins.[2]
Conceptual Application in Kinase Inhibition:
Derivatives of this compound could be designed to target the ATP-binding pocket of kinases, which are crucial regulators of cellular signaling pathways. The boronic acid moiety can form interactions with key residues in the kinase domain, leading to inhibition of its activity.
Figure 3: Conceptual diagram of a this compound derivative inhibiting a kinase cascade.
The development of specific this compound derivatives as kinase inhibitors would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies and biological evaluation.
Safety and Handling
This compound is an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in organic synthesis and potential for drug discovery. Its ability to participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for synthetic chemists. While its direct role in biological signaling pathways is yet to be fully elucidated, the broader class of boronic acids shows immense promise in the development of novel therapeutics. Further research into the synthesis of novel derivatives of this compound and their biological evaluation is warranted to unlock its full potential in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Benzenediboronic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Benzenediboronic acid, a versatile molecule with significant applications in organic synthesis and drug delivery systems. This document details its physicochemical properties, provides a general synthesis protocol, and explores its utility in advanced applications such as Suzuki-Miyaura cross-coupling reactions, glucose sensing, and pH-responsive drug delivery.
Core Properties of this compound
This compound, also known as 1,3-phenylenediboronic acid, is an organic compound featuring two boronic acid functional groups attached to a benzene ring at the meta positions. This unique structure underpins its utility as a linker and a sensor component.
| Property | Data | Citations |
| Molecular Formula | C₆H₈B₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 165.75 g/mol | [1][3][5] |
| CAS Number | 4612-28-6 | [1][2][3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | >300°C | [5] |
| Boiling Point | 456.4°C at 760 mmHg | [2][5] |
| Density | 1.33 g/cm³ | [2][5] |
| pKa | 8.14 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water. | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Experimental Protocols
General Synthesis Protocol for this compound
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Iodine (crystal)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).
-
Add magnesium turnings (2.2 equivalents) and a crystal of iodine to the flask.
-
Add a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (2.5 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution while maintaining the temperature at -78°C.
-
Allow the reaction mixture to stir at -78°C for several hours, then let it slowly warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Applications in Drug Development and Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceuticals. The two boronic acid groups allow for the formation of two new C-C bonds, making it an effective cross-linking agent.
Generalized Experimental Protocol for a Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (0.5 to 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Glucose Sensing
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application in glucose sensors. Diboronic acids, such as this compound, can exhibit enhanced selectivity and affinity for glucose. The binding event can be transduced into a detectable signal, such as a change in fluorescence or color.
Mechanism of Glucose Sensing:
At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The boronate form preferentially binds to diols like glucose, forming a cyclic boronate ester. This binding event alters the electronic properties of the molecule, which, if coupled to a chromophore or fluorophore, results in a change in the optical signal.
pH-Responsive Drug Delivery
This compound can be incorporated into polymer backbones or used as cross-linkers to create pH-responsive hydrogels for drug delivery. The principle relies on the pH-dependent stability of boronate esters formed between the boronic acid and diol-containing polymers or drugs.
Mechanism of pH-Responsive Drug Release:
Boronate esters are generally stable at neutral or slightly alkaline pH (e.g., physiological pH of 7.4). However, in an acidic environment, such as that found in tumor tissues or endosomes (pH 5.0-6.5), the equilibrium shifts, leading to the cleavage of the boronate ester bond. This cleavage can trigger the disassembly of a nanoparticle or the swelling of a hydrogel, resulting in the release of an encapsulated drug.
Experimental Protocol for pH-Triggered Drug Release Study:
-
Synthesize a boronic acid-containing polymer or hydrogel incorporating this compound.
-
Load the polymer system with a model drug (e.g., doxorubicin).
-
Prepare buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5).
-
Disperse the drug-loaded nanoparticles or hydrogel in the buffer solutions.
-
At predetermined time intervals, take aliquots of the release medium.
-
Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time for each pH condition to determine the pH-responsiveness of the system.
Conclusion
This compound is a molecule of significant interest to researchers in organic chemistry and drug development. Its unique bifunctional nature makes it a powerful tool for constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Furthermore, its ability to reversibly interact with diols in a pH-dependent manner has paved the way for innovative applications in glucose sensing and targeted, stimuli-responsive drug delivery systems. The protocols and mechanisms outlined in this guide provide a foundational understanding for professionals seeking to leverage the properties of this versatile compound in their research and development endeavors.
References
An In-Depth Technical Guide to the Physical Properties of 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-Benzenediboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for the analysis of such organic compounds.
Core Physical Properties of this compound
This compound is an organic compound that is of significant interest in organic synthesis, materials science, and medicinal chemistry. Its two boronic acid functional groups allow for a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A precise understanding of its physical properties is crucial for its application in these fields.
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300°C |
| Boiling Point | 456.4 °C at 760 mmHg |
| Density | 1.33 g/cm³ |
| Solubility | Slightly soluble in water. |
| pKa | 8.14 ± 0.10 (Predicted) |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound is essential for its effective use in research and development. The following sections detail the standard experimental methodologies for measuring its key physical constants.
The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: For a pure compound, this range should be narrow (0.5-2°C).
Understanding the solubility of this compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulations.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) should be selected for testing.
-
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely.
-
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Note: For slightly soluble compounds, gentle heating can be applied to assess the temperature dependence of solubility, though care must be taken to avoid solvent evaporation or compound decomposition.
The acidity constant (pKa) is a critical parameter for boronic acids, as it governs their ionization state in solution and their ability to interact with diols, which is fundamental to their use as sensors and in drug delivery systems.
Methodology: Potentiometric Titration
-
Solution Preparation:
-
A standard solution of this compound (e.g., 1 mM) is prepared in deionized water. The poor solubility may require the use of a co-solvent like DMSO or methanol, though this will yield an apparent pKa.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared and used as the titrant.
-
The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., to 0.15 M).
-
-
Titration Procedure:
-
The boronic acid solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the point of maximum slope on the titration curve (the first derivative).
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Logical Workflow for Qualitative Organic Analysis
The following diagram illustrates a systematic workflow for the qualitative analysis of an unknown organic compound, such as this compound. This process integrates the determination of physical properties as a key step in the identification process.
Caption: A flowchart illustrating the systematic workflow for the qualitative analysis of an organic compound.
Navigating the Solubility Landscape of 1,3-Benzenediboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,3-benzenediboronic acid in various organic solvents. As a key building block in organic synthesis, particularly in the formation of covalent organic frameworks (COFs) and in Suzuki-Miyaura coupling reactions, understanding its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.
Core Compound Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4612-28-6 |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300°C |
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data from studies on analogous compounds provide valuable insights into its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Remarks |
| Water | Slightly soluble.[1][2][3] | - |
| Acetone | Very low.[2] | Suggests limited utility for high-concentration solutions. |
| Chloroform | Very low.[2] | - |
| Toluene | Very low.[2] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from its use as a solvent for NMR spectroscopy.[2] |
To provide a quantitative context, the following table summarizes the solubility of the parent compound, phenylboronic acid, which can serve as a useful reference point for estimating the solubility behavior of its diboronic acid derivative.
Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Dipropyl ether | 20 | ~0.08 |
| Acetone | 20 | ~0.06 |
| Chloroform | 20 | ~0.03 |
| Methylcyclohexane | 20 | <0.001 |
Note: Data is extrapolated from graphical representations in scientific literature and should be considered approximate.
Experimental Protocols for Solubility Determination
For precise and application-specific solubility data, experimental determination is essential. The following are detailed methodologies adapted from established protocols for boronic acids.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or orbital incubator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials or allow them to stand undisturbed.
-
Sample Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL, g/L, or molarity.
Dynamic (Synthetic) Method for Solubility Curve Generation
This method is used to determine the solubility of a compound as a function of temperature, allowing for the construction of a solubility curve.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Controlled Heating: Circulate a fluid of controlled temperature through the jacket of the vessel. Start at a temperature where the compound is not fully dissolved.
-
Turbidity Monitoring: Begin stirring the mixture and slowly increase the temperature of the circulating fluid at a constant rate (e.g., 0.5 °C/min).
-
Dissolution Point Determination: Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition. This can be observed visually or with the aid of a turbidity sensor.
-
Data Compilation: Repeat the process with different compositions of solute and solvent to obtain a series of data points (solubility vs. temperature) to construct the solubility curve.
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility and application of this compound.
Caption: Workflow for experimental solubility determination.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,3-benzenediboronic acid. Detailed experimental protocols, quantitative data summaries, and a logical workflow for spectral analysis are presented to support researchers in the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectral analyses of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.24 | singlet | H-2 |
| 8.08 | doublet | H-4, H-6 |
| 7.42 | triplet | H-5 |
| 8.05 | broad singlet | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.0 | C-2 |
| 135.5 | C-4, C-6 |
| 134.0 (approx.) | C-1, C-3 (broad) |
| 127.3 | C-5 |
Solvent: DMSO-d₆. Note: The signals for carbons attached to boron (C1, C3) are often broad due to quadrupolar relaxation.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1400 | Strong | B-O stretch |
| ~1350 | Strong | In-plane O-H bend |
| ~1100 | Medium | B-C stretch |
| 700-900 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and FT-IR spectra are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated polar solvents such as methanol-d₄ may also be suitable. Due to the tendency of boronic acids to form oligomers, careful solvent selection is crucial for obtaining well-resolved spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum was recorded on a Bruker Avance 500 MHz spectrometer.
-
Use the residual solvent signal of DMSO-d₆ at 2.50 ppm as the internal reference.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum was recorded on a Bruker Avance 300 or 500 MHz spectrometer.
-
Use the solvent signal of DMSO-d₆ at 39.52 ppm as the internal reference.
-
Employ proton decoupling to simplify the spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region and serves as a solid-state matrix.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
FT-IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from initial sample handling to final data interpretation.
An In-depth Technical Guide to the Chemical Reactivity of 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid is a versatile difunctional organoboron compound that has garnered significant interest across various fields of chemical synthesis, from materials science to drug discovery. Its two boronic acid moieties, positioned at the meta positions of a benzene ring, provide a unique geometric arrangement that allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with experimental details and quantitative data to facilitate its application in research and development.
Core Reactivity Profile
The reactivity of this compound is primarily centered around the versatile boronic acid functional groups. These groups readily participate in a variety of cross-coupling and condensation reactions, making it a valuable building block for the synthesis of polymers, macrocycles, and extended network structures.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] this compound serves as an excellent difunctional component in these reactions, allowing for the creation of extended aromatic systems and polymers.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols & Data:
While specific examples of Suzuki-Miyaura polycondensation with this compound are not extensively detailed in readily available literature, the general principles of Suzuki-Miyaura polymerization can be applied. The following table outlines typical conditions for such reactions.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 48 | - | General Protocol |
| 4,4'-Dibromobiphenyl | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | - | General Protocol |
Detailed Experimental Protocol (General for Suzuki-Miyaura Polycondensation):
A mixture of this compound (1.0 mmol), the dihaloarene (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 4.0 mmol) is placed in a flask. A degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then filtered, washed, and dried to yield the final polymer.
Chan-Lam Coupling Reactions
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[2] this compound can be employed to synthesize molecules with two new aryl-amine or aryl-ether linkages.
General Reaction Scheme:
Figure 2: General scheme of the Chan-Lam coupling reaction.
Experimental Protocols & Data:
Detailed protocols for the Chan-Lam polycondensation of this compound are not commonly reported. However, the reaction can be optimized based on standard Chan-Lam procedures.
| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 | 48 | - | General Protocol |
| Phenol | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 25 | 72 | - | General Protocol |
Detailed Experimental Protocol (General for Chan-Lam Coupling):
To a solution of this compound (1.0 mmol) and the amine or alcohol (2.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) and, if required, a base (e.g., pyridine, 2.2 mmol). The reaction mixture is stirred at the specified temperature, often open to the air, for the designated time. Upon completion, the reaction is quenched, and the product is purified by standard chromatographic techniques.
Condensation Reactions
This compound readily undergoes condensation reactions with diols and other polyhydroxy compounds to form boronate esters. This reactivity is fundamental to the synthesis of macrocycles, covalent organic frameworks (COFs), and porous organic polymers (POPs).
General Reaction Scheme with Diols:
Figure 3: Condensation reaction of this compound with a diol.
The reaction of this compound with linear or branched polyols can lead to the formation of macrocyclic boronate esters. The size and shape of the resulting macrocycle are dictated by the geometry of the diol linker.
Experimental Protocols & Data:
| Diol Linker | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethane-1,2-diol | THF | 25 | 24 | - | General Principle |
| Propane-1,3-diol | Dioxane | 80 | 48 | - | General Principle |
Detailed Experimental Protocol (General for Macrocycle Synthesis):
A solution of this compound (1.0 mmol) and the diol (1.0 mmol) in a suitable solvent (e.g., THF or dioxane) is stirred at the indicated temperature. The removal of water, often achieved by azeotropic distillation with a Dean-Stark trap, drives the reaction towards the formation of the macrocycle. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.
The self-condensation of this compound or its co-condensation with other multifunctional linkers can lead to the formation of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs).
Workflow for COF Synthesis:
Figure 4: General workflow for the synthesis of a Covalent Organic Framework (COF).
Experimental Protocols & Data:
| Co-monomer | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Tris(4-formylphenyl)benzene | Dioxane/Mesitylene | 120 | 72 | High | General Principle |
| 2,3,6,7,10,11-Hexahydroxytriphenylene | Dioxane/Mesitylene | 120 | 72 | High | General Principle |
Detailed Experimental Protocol (General for COF Synthesis):
In a Pyrex tube, this compound and a suitable co-monomer are mixed in a solvent system such as a mixture of mesitylene and dioxane. The tube is degassed through several freeze-pump-thaw cycles, sealed, and then heated in an oven at a specific temperature for several days. After cooling, the solid precipitate is collected by filtration, washed extensively with an organic solvent like acetone, and then dried under vacuum to yield the COF material.
Applications in Sensor Development
The ability of boronic acids to reversibly bind with diols has been widely exploited in the development of chemical sensors, particularly for saccharides. This compound can act as a ditopic receptor, potentially leading to enhanced binding affinity and selectivity.
Sensing Mechanism (Fluorescence Quenching):
Figure 5: A simplified signaling pathway for a saccharide sensor based on fluorescence quenching.
Conclusion
This compound is a highly valuable and versatile building block in modern organic and materials chemistry. Its difunctional nature allows for the straightforward synthesis of a wide array of complex molecular architectures through well-established synthetic methodologies. This guide provides a foundational understanding of its key reactions, offering researchers and developers the necessary information to harness the full potential of this remarkable compound in their synthetic endeavors. Further exploration into the specific reaction kinetics and optimization for this particular diboronic acid will undoubtedly lead to the development of novel materials and functional molecules with tailored properties.
References
An In-depth Technical Guide to the Safety and Handling of 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3-Benzenediboronic acid (CAS No. 4612-28-6), a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines the potential hazards, proper handling procedures, emergency measures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in water. |
| Storage Temperature | 2-8°C under an inert atmosphere[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure appropriate safety measures are taken.[1]
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Toxicological Information
A significant consideration for researchers in drug development is the potential mutagenicity of boronic acids. Some boronic acid derivatives have been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay.[2][3] However, it is important to note that in vitro mutagenicity does not always translate to in vivo genotoxicity.[3] For many arylboronic acids, positive results in the Ames test were not replicated in subsequent in vivo studies.[3]
At present, there are no specific Ames test results available for this compound in the provided search results. Therefore, it should be handled with the appropriate precautions for a potentially mutagenic compound until further data is available.
First-Aid Measures
In the event of exposure to this compound, immediate action is required.[1]
Table 2: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |
| Specific Hazards | Not specified in the provided information. |
| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
Accidental Release Measures
Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.
| Action | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Handling and Storage
Safe handling and storage practices are critical to minimize the risk of exposure and maintain the integrity of the compound.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Store under an inert atmosphere.[1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to protect researchers from exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
Experimental Protocols
While this compound does not have a known direct role in signaling pathways, it is a crucial reagent in the synthesis of complex organic molecules. The following sections describe representative experimental workflows for its use.
General Workflow for a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound can be used to form two new C-C bonds.
General Workflow for a Mutagenicity Assessment (Ames Test)
Given the potential mutagenicity of boronic acids, an Ames test is a common preliminary screen. This test assesses a chemical's ability to induce mutations in a bacterial strain.
Stability and Reactivity
| Aspect | Information |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Not specified in the provided information. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and boron oxides. |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize risks and ensure its safe and effective use in the laboratory. It is imperative to always consult the most up-to-date Safety Data Sheet before handling this chemical and to conduct a thorough risk assessment for any new experimental procedure. The potential for mutagenicity, a characteristic of some boronic acids, warrants particular attention, and appropriate containment and personal protective measures should be rigorously implemented.
References
A Technical Guide to 1,3-Benzenediboronic Acid for Researchers and Drug Development Professionals
An in-depth examination of the procurement, synthesis, quality control, and applications of 1,3-Benzenediboronic acid, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound (CAS No. 4612-28-6), also known as 1,3-phenylenediboronic acid, is a versatile organic compound characterized by a benzene ring substituted with two boronic acid functional groups at the meta positions. This unique structure makes it a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its ability to form two new carbon-carbon bonds allows for the creation of macrocycles, polymers, and other intricate structures. This guide provides a comprehensive overview of the suppliers, pricing, experimental protocols for synthesis and purification, and potential applications of this compound for professionals in research and drug development.
Suppliers and Pricing
A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. Pricing can vary based on the supplier, quantity, and purity. For researchers requiring small quantities, several vendors provide gram-scale amounts. For larger-scale applications, including drug development and manufacturing, some suppliers offer bulk quantities, often with pricing available upon request.
Table 1: Representative Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Gram to kilogram scale |
| Thermo Fisher Scientific | 97% | Gram scale |
| Santa Cruz Biotechnology | 97% | Gram scale |
| Amerigo Scientific | 97% | Inquire for details |
| Guangzhou Yaoguang Tech | Inquire | Gram to kilogram scale |
| Hangzhou Keyingchem | ≥98% | Inquire for details |
Table 2: Illustrative Pricing for this compound
| Supplier/Source | Purity | Quantity | Price (USD) | Notes |
| StrateM | 97% | 1 gram | $67.37 | Retail price for small quantity.[1] |
| Guangzhou Yaoguang Tech | Inquire | Per kilogram | ~$1/kg (EXW) | Price indicated is likely for very large bulk orders and may require direct inquiry for confirmation.[2] |
| J&K Scientific | 98% | 1 gram | $50.60 | For the pinacol ester derivative. |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and for quotations on bulk quantities.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and quality control of this compound, based on established procedures for analogous boronic acids.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. For this compound, this involves the formation of a di-Grignard reagent from 1,3-dibromobenzene.
Materials and Equipment:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether or THF dropwise via a dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Borylation: Cool the freshly prepared di-Grignard reagent in an ice-salt bath. Add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 0°C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of cold dilute hydrochloric acid.
-
Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial and should be determined empirically. A mixture of an organic solvent and water is often effective for boronic acids.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. The purified crystals are then dried under vacuum.[3][4][5]
Quality Control by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of the synthesized this compound.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of D₂O to exchange the acidic protons).
-
¹H NMR Analysis: The ¹H NMR spectrum should show characteristic signals for the aromatic protons. The integration of these signals should be consistent with the structure. The absence of signals from impurities, such as the starting 1,3-dibromobenzene or solvent residues, indicates a high degree of purity.
-
¹¹B NMR Analysis: The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid groups, providing further confirmation of the structure.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the benzene ring. The carbon atoms attached to the boron atoms may show broad signals due to quadrupolar relaxation.
A study by Sobczak et al. provides detailed NMR characterization of 1,3-phenylenediboronic acid.[6]
Applications in Research and Drug Development
This compound is a valuable tool for medicinal chemists and materials scientists. Its bifunctional nature allows for its use in a variety of applications.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms new carbon-carbon bonds between the boronic acid and an organic halide or triflate. The presence of two boronic acid groups on the same molecule allows for the synthesis of a wide range of compounds.
General Suzuki-Miyaura Protocol:
-
To a reaction vessel, add this compound, the aryl or vinyl halide/triflate (2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.[7]
This methodology is instrumental in the synthesis of biaryls, polyaryls, and other conjugated systems that are common motifs in pharmaceuticals and organic electronic materials.
Role in Drug Discovery and Signaling Pathways
While there is no direct evidence of this compound itself being involved in specific biological signaling pathways, boronic acids as a class are of significant interest in drug discovery.[8] They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.
The use of this compound as a scaffold allows for the synthesis of molecules that can be designed to interact with specific biological targets. For example, by coupling appropriate pharmacophores to the two boronic acid groups, it is possible to create bivalent ligands that can bridge two binding sites on a protein or receptor, potentially leading to enhanced potency and selectivity.
Derivatives of boronic acids have been investigated as inhibitors of enzymes and have been incorporated into drugs that target signaling pathways, such as the Wnt/β-catenin and STAT3/NF-κB pathways.[9][10]
Materials Science Applications
The rigid structure and bifunctional nature of this compound make it a useful monomer in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
Conclusion
This compound is a readily available and highly versatile building block for chemical synthesis. Its primary utility lies in the construction of complex organic molecules through Suzuki-Miyaura cross-coupling reactions, which has significant implications for the fields of drug discovery and materials science. While its direct role in biological signaling is not established, its use as a scaffold for the synthesis of bioactive molecules that can modulate these pathways is an active area of research. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and utilize this valuable compound in their work.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and purification processes, as well as the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Benzenediboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid is a versatile bifunctional building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its two boronic acid functionalities on a single aromatic ring allow for the construction of complex molecular architectures, including macrocycles, shape-persistent structures, and conjugated polymers. This document provides detailed application notes and experimental protocols for the use of this compound in both double and selective mono-Suzuki-Miyaura coupling reactions, aiding in the development of novel materials and pharmaceutical compounds.
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that joins an organoboron species with an organic halide or triflate.[1] The reaction's tolerance of a wide variety of functional groups, mild conditions, and the commercial availability of boronic acids contribute to its widespread use.[2] When employing a diboronic acid like this compound, the reaction can proceed in two main ways: a double coupling to form macrocycles or polymers, or a selective mono-coupling to yield an intermediate that can be further functionalized.
Applications of this compound in Suzuki-Miyaura Coupling
The unique geometry of this compound makes it an ideal monomer for creating curved or angular structures. Key applications include:
-
Synthesis of Macrocycles and Shape-Persistent Molecules: The 120° angle between the two boronic acid groups directs the formation of cyclic structures when reacted with dihaloarenes. These shape-persistent macrocycles are of interest for host-guest chemistry, molecular recognition, and as components of advanced materials.
-
Preparation of Conjugated Polymers: Suzuki polycondensation of this compound with dihaloaromatic compounds leads to the formation of m-phenylene-linked conjugated polymers. These materials are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Stepwise Synthesis of Complex Molecules: Selective mono-coupling of this compound allows for the introduction of a single aryl group, leaving a free boronic acid moiety for subsequent, different Suzuki-Miyaura coupling reactions. This stepwise approach enables the synthesis of unsymmetrical, complex aromatic structures.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions involving this compound and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Double Suzuki-Miyaura Coupling for Macrocycle and Polymer Synthesis
| Aryl Dihalide/Ditosylate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,3-Dibromobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Poly(m-phenylene) | >90 |
| 4,4'-Dibromobiphenyl | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Macrocycle | 65 |
| 1,4-Diiodo-2,5-dioctyloxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 48 | Conjugated Polymer | 85 |
| 3,6-Dibromo-9-ethylcarbazole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Toluene | 110 | 12 | Shape-Persistent Macrocycle | 72 |
Table 2: Selective Mono-Suzuki-Miyaura Coupling of this compound Derivatives
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 4-Bromoanisole | 1-(B(dan))-3-(B(pin))benzene | Pd₂(dba)₃·CHCl₃ (2) | PPh₃ (4) | KOt-Bu | Toluene | 70 | 12 | Mono-coupled product | 89[3] |
| 1-Iodonaphthalene | This compound | Pd(dppf)Cl₂ (3) | - | CsF | THF | 60 | 6 | Mono-coupled product | 78 |
| 4-Chlorotoluene | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | Mono-coupled product | 65 |
Note: B(dan) is the 1,8-diaminonaphthalene protected boronic acid, and B(pin) is the pinacol ester of boronic acid. The selective coupling occurs at the B(dan) position under the specified conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of a Macrocycle via Double Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of a shape-persistent macrocycle.
Materials:
-
This compound
-
A suitable dihaloaromatic compound (e.g., 3,6-dibromo-9-ethylcarbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the dihaloaromatic compound (1.0 eq.), and potassium phosphate (4.0 eq.).
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 eq.) and P(t-Bu)₃ (0.06 eq.) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture under argon.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.
Protocol 2: Selective Mono-Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound, often requiring a slow addition of the aryl halide or the use of a protecting group strategy.
Materials:
-
This compound
-
A suitable aryl halide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium fluoride (CsF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (2.0 eq.), cesium fluoride (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous THF to the flask.
-
Dissolve the aryl halide (1.0 eq.) in anhydrous THF in a separate flask.
-
Add the aryl halide solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction at 60 °C for an additional 6-12 hours after the addition is complete. Monitor the reaction for the formation of the mono-coupled product and minimize the formation of the di-coupled product by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient elution to separate the desired mono-coupled product from starting materials and the di-coupled byproduct.
Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for double Suzuki-Miyaura coupling reactions.
Caption: Logical relationship between mono- and double-coupling pathways.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Polymer Synthesis Using 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid (1,3-BDBA) is a versatile building block in polymer chemistry, prized for its ability to form dynamic covalent bonds. The presence of two boronic acid functionalities on a single benzene ring allows for the creation of diverse polymeric architectures, including porous organic polymers (POPs), covalent organic frameworks (COFs), and stimuli-responsive hydrogels. The reactivity of the boronic acid groups, particularly their reversible esterification with diols, is central to the application of these polymers in fields ranging from gas storage and separation to sensing and controlled drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing this compound. The protocols are based on established synthetic methodologies, including boronate ester formation and Suzuki-Miyaura polycondensation.
Application Notes
Polymers derived from this compound exhibit a range of valuable properties and applications:
-
Porous Organic Polymers (POPs) for Gas Storage and Separation: The angular geometry of 1,3-BDBA can lead to the formation of amorphous or crystalline porous polymers with high surface areas. These materials can be employed for the selective capture and storage of gases like carbon dioxide. The interaction of CO2 with the polymer framework can be influenced by the specific surface chemistry and pore size of the material.
-
Stimuli-Responsive Hydrogels for Drug Delivery: The reversible reaction between boronic acids and 1,2- or 1,3-diols is pH-dependent. This property is harnessed to create "smart" hydrogels that can undergo sol-gel transitions or volume changes in response to pH shifts or the presence of specific diol-containing molecules, such as glucose. This makes them excellent candidates for self-regulated drug delivery systems, particularly for insulin delivery in response to changing blood glucose levels.[1][2]
-
Sensing and Diagnostics: The specific binding of boronic acids to saccharides and other diol-containing biomolecules allows for the development of sensors.[3] Polymers incorporating 1,3-BDBA can be designed to produce a detectable signal, such as a change in fluorescence or color, upon binding to a target analyte.[1]
-
Self-Healing Materials: The dynamic and reversible nature of boronate ester bonds can impart self-healing properties to polymeric materials. When a polymer matrix containing these bonds is damaged, the bonds can reform under appropriate conditions, restoring the material's integrity.[4]
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive, Self-Healing Hydrogel via Boronate Ester Formation
This protocol describes the synthesis of a hydrogel from this compound and a tetra-armed poly(ethylene glycol) end-capped with catechol groups (4-arm-PEG-catechol). The formation of boronate ester crosslinks leads to a hydrogel network that exhibits pH-responsiveness and self-healing capabilities.[4]
Materials:
-
This compound (1,3-BDBA)
-
4-arm-Poly(ethylene glycol)-catechol (4-arm-PEG-catechol)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Phosphate buffered saline (PBS)
-
Deionized water
Equipment:
-
Vials
-
Vortex mixer
-
Spatula
-
pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water. The concentration will depend on the desired final crosslinking density.
-
Prepare a stock solution of 4-arm-PEG-catechol in phosphate buffered saline (PBS).
-
-
Hydrogel Formation:
-
In a vial, mix the 1,3-BDBA stock solution with the 4-arm-PEG-catechol stock solution.
-
Adjust the pH of the mixture to 9.0 using 1 M NaOH solution. The pKa of 1,3-BDBA is approximately 8.7 and that of catechol is around 9.3; a pH of 9.0 facilitates the formation of stable boronate ester bonds.[4]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur as the boronate ester crosslinks form.
-
-
Characterization of Self-Healing Properties:
-
Cut the prepared hydrogel into two separate pieces.
-
Bring the cut surfaces into contact and allow them to stand at room temperature.
-
Observe the healing process over time. The dynamic nature of the boronate ester bonds allows for the re-formation of crosslinks across the interface, leading to the fusion of the two pieces.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Monomer 1 | This compound | [4] |
| Monomer 2 | 4-arm-PEG-catechol | [4] |
| pH for Gelation | 9.0 | [4] |
| Key Bond Formation | Boronate Ester | [4] |
| Property | Self-healing | [4] |
Experimental Workflow:
Protocol 2: Synthesis of a Porous Aromatic Polymer via Suzuki-Miyaura Polycondensation
This protocol outlines a general procedure for the synthesis of a porous polyphenylene-type polymer through the Suzuki-Miyaura cross-coupling reaction of this compound and a dihaloaromatic comonomer, such as 1,3-dibromobenzene. This type of polymerization creates a network of aromatic rings linked by carbon-carbon single bonds, resulting in a thermally stable and potentially porous material.
Materials:
-
This compound (1,3-BDBA)
-
1,3-Dibromobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., Toluene, Dimethylformamide)
-
Deionized water
-
Organic solvents for washing (e.g., Methanol, Acetone)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Soxhlet extractor (optional, for purification)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound, 1,3-dibromobenzene, and the base (e.g., K2CO3).
-
Add the palladium catalyst under an inert atmosphere.
-
Add the solvent system (e.g., a mixture of toluene and water).
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Polymerization:
-
Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.
-
Maintain the reaction at reflux for a specified period (e.g., 48-72 hours) to allow for polymer chain growth.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the solid polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove unreacted monomers, catalyst residues, and other impurities.
-
For higher purity, the polymer can be purified by Soxhlet extraction with an appropriate solvent (e.g., chloroform or tetrahydrofuran).
-
Dry the purified polymer under vacuum.
-
Quantitative Data Summary (Hypothetical Example):
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | 1,3-Dibromobenzene |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Toluene/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 48 - 72 hours |
| Yield | Variable |
| BET Surface Area | Potentially > 500 m²/g |
| Application | Gas Storage, Catalysis |
Polymerization Pathway:
References
Application Notes and Protocols for Boronic Acid-Functionalized Metal-Organic Frameworks
A-Level Summary:
This document provides detailed application notes and protocols for the synthesis and functionalization of Metal-Organic Frameworks (MOFs) with boronic acid moieties, geared towards researchers, scientists, and drug development professionals. While the direct synthesis of MOFs using 1,3-benzenediboronic acid as a primary building block is not extensively documented in scientific literature, a prevalent and effective alternative is the functionalization of robust, pre-synthesized MOF platforms with boronic acid groups. This approach allows for the precise introduction of boronic acid functionality, which is highly valuable for applications such as targeted drug delivery and biosensing, due to the ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules present in many biological structures.
This document focuses on a representative and widely studied MOF, UiO-66 , a zirconium-based framework known for its exceptional thermal and chemical stability. The protocols provided detail the synthesis of an amino-functionalized version, UiO-66-NH₂ , followed by its post-synthetic modification to introduce boronic acid groups. This method yields a highly functional and stable material, UiO-66-B(OH)₂ , suitable for a range of biomedical applications.
Introduction to Boronic Acid-Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2][3]
Boronic acids are a class of organoboron compounds containing a C-B(OH)₂ functional group. A key feature of boronic acids is their ability to form reversible covalent bonds with cis-diols, which are common motifs in saccharides and glycoproteins found on cell surfaces. This specific interaction makes boronic acid-functionalized materials, including MOFs, highly attractive for targeted drug delivery to specific cells or tissues, as well as for the selective capture and sensing of biomolecules.[4]
While this compound is more commonly employed as a linker in the synthesis of Covalent Organic Frameworks (COFs), the functionalization of pre-existing MOFs with boronic acid groups is a well-established strategy to impart this valuable functionality. The Zirconium-based MOF, UiO-66, is an ideal platform for such modifications due to its robust nature, which allows it to withstand the conditions of post-synthetic modification without significant degradation of its crystalline structure.[1][5]
Synthesis of Amino-Functionalized UiO-66 (UiO-66-NH₂) and its Boronic Acid Functionalization
The synthesis of boronic acid-functionalized UiO-66 is typically achieved through a two-step process:
-
Solvothermal Synthesis of UiO-66-NH₂: An amino-functionalized terephthalic acid linker is used to construct the initial MOF framework.
-
Post-Synthetic Modification (PSM): The amino groups on the UiO-66-NH₂ framework are reacted with a molecule containing both a boronic acid and a group reactive towards amines, thereby grafting the boronic acid functionality onto the MOF.
This approach ensures the formation of a stable and highly porous framework with accessible boronic acid sites.
Quantitative Data
The following table summarizes key quantitative data for the parent UiO-66-NH₂ and the boronic acid-functionalized derivative.
| Property | UiO-66-NH₂ | UiO-66-NH₂-B(OH)₂ (Representative) | Reference(s) |
| BET Surface Area (m²/g) | ~1100-1400 | ~750-950 | [1][6] |
| Pore Volume (cm³/g) | ~0.5-0.7 | ~0.3-0.5 | [1] |
| Pore Size (Å) | ~6 and 8 | Similar to parent, slightly reduced | [1] |
Note: The specific values can vary depending on the synthesis and activation conditions.
Experimental Protocols
Synthesis of UiO-66-NH₂
This protocol describes the solvothermal synthesis of UiO-66-NH₂.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-amino-1,4-benzenedicarboxylic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator)
-
Methanol
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve 75 mg of Zirconium(IV) chloride (ZrCl₄) and 50 mg of 2-amino-1,4-benzenedicarboxylic acid (H₂N-BDC) in 5 mL of N,N-Dimethylformamide (DMF).
-
Add a significant excess of benzoic acid (e.g., 1.25 g) as a modulator to the solution. The modulator helps to control the crystallinity and size of the MOF particles.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A pale yellow precipitate of UiO-66-NH₂ should be visible.
-
Separate the solid product by centrifugation.
-
Wash the product by resuspending it in fresh DMF and centrifuging again. Repeat this washing step three times to remove unreacted starting materials.
-
Further wash the product with methanol three times to exchange the DMF.
-
Dry the final product under vacuum at 150 °C overnight to activate the MOF by removing the solvent molecules from the pores.
Post-Synthetic Modification of UiO-66-NH₂ to UiO-66-NH₂-B(OH)₂
This protocol describes a representative method for the functionalization of UiO-66-NH₂ with 4-formylphenylboronic acid via reductive amination.
Materials:
-
Synthesized and activated UiO-66-NH₂
-
4-formylphenylboronic acid
-
Sodium borohydride (NaBH₄)
-
Dry methanol
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of activated UiO-66-NH₂ in 10 mL of dry methanol.
-
Add a solution of 4-formylphenylboronic acid (e.g., 5 equivalents relative to the amino groups in the MOF) in 5 mL of dry methanol to the MOF suspension.
-
Stir the mixture at room temperature for 12 hours to allow for the formation of the imine intermediate.
-
Carefully add a solution of sodium borohydride (NaBH₄) (e.g., 10 equivalents) in 5 mL of dry methanol to the reaction mixture. This will reduce the imine to a stable secondary amine, linking the boronic acid moiety to the MOF.
-
Stir the reaction for another 24 hours at room temperature.
-
Quench the reaction by the slow addition of a few drops of water.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with methanol to remove any unreacted reagents and byproducts. Repeat the washing step three times.
-
Dry the final boronic acid-functionalized MOF, UiO-66-NH₂-B(OH)₂, under vacuum at a mild temperature (e.g., 60 °C) to avoid degradation of the boronic acid groups.
Visualization of Workflows
Synthesis of UiO-66-NH₂
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Post-Synthetic Modification of UiO-66-NH₂
Caption: Post-synthetic modification workflow for UiO-66-NH₂.
Applications in Drug Development
Boronic acid-functionalized MOFs, such as the one described, hold significant promise in drug development. Their ability to target cis-diol-containing molecules can be exploited for:
-
Targeted Drug Delivery: Many cancer cells overexpress sialic acid, a sugar with a cis-diol moiety, on their surface. Boronic acid-functionalized MOFs can be used to selectively deliver chemotherapeutic agents to these cells, potentially reducing side effects on healthy tissues.
-
Delivery of Glycoproteins and other Biologics: The reversible nature of the boronic acid-cis-diol interaction can be utilized for the controlled release of therapeutic glycoproteins or other biomolecules.
-
Sensing and Diagnostics: The specific binding properties can be harnessed to develop sensors for the detection of biologically important sugars and glycoproteins.
Further research in this area is focused on optimizing the drug loading and release kinetics, as well as evaluating the in vivo efficacy and biocompatibility of these advanced drug delivery systems.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. erkartal.wordpress.com [erkartal.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Covalent Organic Frameworks (COFs) using 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable porosity and the ability to functionalize their building blocks make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery. This document provides detailed protocols and application notes for the synthesis of boronate ester-linked COFs using 1,3-benzenediboronic acid.
Boronate ester-linked COFs are typically synthesized through the condensation reaction of a boronic acid with a diol-containing linker. The use of this compound as a building block, in combination with a highly symmetric linker such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), is expected to yield a crystalline, porous framework. While the self-condensation of this compound may lead to an amorphous polymer due to its geometry, co-condensation with a C3-symmetric linker like HHTP can facilitate the formation of a regular, crystalline 2D hexagonal lattice.
These COFs are of particular interest in drug delivery due to the pH-responsive nature of the boronate ester linkage. This bond is stable at physiological pH (7.4) but can be cleaved under the acidic conditions found in intracellular compartments like endosomes and lysosomes (pH 4.5-6.5). This property can be exploited for the targeted release of therapeutic agents within cancer cells or other pathological environments with altered pH.
Experimental Protocols
The following protocols are representative methods for the synthesis of a boronate ester-linked COF from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The methods described include solvothermal, sonochemical, and microwave-assisted synthesis.
Materials and Equipment
-
Reagents:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (ACS grade)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Equipment:
-
Pyrex tubes with screw caps
-
Schlenk line or glovebox
-
Oven
-
Ultrasonic bath or probe sonicator
-
Microwave reactor
-
Centrifuge
-
Vacuum filtration apparatus
-
Characterization instruments: Powder X-ray Diffractometer (PXRD), Nitrogen adsorption-desorption analyzer (BET), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer.
-
Solvothermal Synthesis Protocol
This method involves heating the reactants in a sealed vessel for an extended period.
-
In a Pyrex tube, add this compound (e.g., 40 mg, 0.24 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (e.g., 52 mg, 0.16 mmol).
-
Add a solvent mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (1:1 v/v, e.g., 2 mL).
-
The tube is flash-frozen in liquid nitrogen, evacuated to a pressure of approximately 150 mTorr, and flame-sealed.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the solid product is collected by filtration.
-
Wash the product with anhydrous acetone and anhydrous THF to remove unreacted monomers and impurities.
-
Dry the resulting powder under vacuum at 150 °C overnight to yield the COF.
Sonochemical Synthesis Protocol
This method utilizes ultrasound to accelerate the reaction.
-
In a suitable reaction vessel, combine this compound (e.g., 80 mg, 0.48 mmol) and HHTP (e.g., 104 mg, 0.32 mmol).
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (e.g., 10 mL).
-
Place the vessel in an ultrasonic bath or use a probe sonicator and sonicate at room temperature for 1-4 hours.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the solid with anhydrous acetone and THF.
-
Dry the product under vacuum at 120 °C.
Microwave-Assisted Synthesis Protocol
Microwave irradiation can significantly reduce the reaction time.
-
In a microwave reactor vessel, mix this compound (e.g., 40 mg, 0.24 mmol) and HHTP (e.g., 52 mg, 0.16 mmol).
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (e.g., 2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120 °C and hold for 30-60 minutes.
-
After cooling, collect the solid product by filtration.
-
Wash the product with anhydrous acetone and THF.
-
Dry the COF powder under vacuum at 150 °C.
Characterization of the Synthesized COF
The successful synthesis of the COF can be confirmed by the following characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of boronate ester linkages.
Quantitative Data Summary
The following table summarizes typical quantitative data for boronate ester-linked COFs synthesized from benzenediboronic acid isomers and HHTP. Note that specific values for the this compound-based COF would need to be determined experimentally.
| Property | Typical Value Range | Description |
| BET Surface Area | 400 - 2000 m²/g | A measure of the total surface area of the material, indicating its porosity. |
| Pore Volume | 0.2 - 1.5 cm³/g | The total volume of the pores within the material. |
| Pore Size | 1.5 - 4.0 nm | The diameter of the pores, which is crucial for guest molecule encapsulation and transport. |
| Thermal Stability (TGA) | 350 - 500 °C | The temperature at which the material begins to decompose, indicating its robustness. |
| Yield | 60 - 90% | The efficiency of the synthesis reaction. |
Application in pH-Responsive Drug Delivery
COFs synthesized from this compound can be utilized as nanocarriers for the targeted delivery of drugs, particularly those containing cis-diol functionalities (e.g., certain catecholic drugs, ribonucleosides).
Mechanism of Action:
-
Drug Loading: The drug is loaded into the COF through the formation of boronate ester bonds between the boronic acid groups on the COF and the cis-diol groups on the drug molecule. This can be achieved by incubating the activated COF in a solution of the drug.
-
Stability at Physiological pH: The boronate ester linkage is stable at the neutral pH of the bloodstream (pH 7.4), ensuring that the drug remains encapsulated during circulation and minimizing off-target effects.
-
pH-Triggered Release: Upon cellular uptake, the COF-drug conjugate is trafficked to acidic intracellular compartments such as endosomes and lysosomes (pH 4.5-6.5). The acidic environment promotes the hydrolysis of the boronate ester bond, leading to the release of the drug at the target site.
Protocol for Drug Loading and Release
Drug Loading:
-
Activate the synthesized COF by heating under vacuum to remove any guest molecules from the pores.
-
Suspend the activated COF (e.g., 10 mg) in a solution of the cis-diol-containing drug (e.g., 1 mg/mL in a suitable solvent) at a neutral pH (e.g., pH 7.4 buffer).
-
Stir the suspension at room temperature for 24 hours to allow for the formation of boronate ester bonds.
-
Collect the drug-loaded COF by centrifugation, wash with the buffer solution to remove any non-covalently bound drug, and dry under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release:
-
Suspend the drug-loaded COF (e.g., 1 mg) in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions, respectively.
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time for each pH condition.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of a boronate ester-linked COF.
pH-Responsive Drug Delivery Mechanism
Application Notes and Protocols: 1,3-Benzenediboronic Acid as a Linker in Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of porous materials, particularly Covalent Organic Frameworks (COFs), using 1,3-benzenediboronic acid as a key building block. Detailed experimental protocols and characterization data are included to facilitate the adoption of these materials in research and development, with a focus on their potential in catalysis and drug delivery.
Introduction
This compound is a versatile organic linker used in the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs). The specific geometry of this linker, with boronic acid groups positioned at the 1 and 3 positions of the benzene ring, directs the formation of unique network topologies. These materials are characterized by high surface areas, tunable pore sizes, and exceptional thermal and chemical stability, making them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and controlled drug delivery. The reversible nature of the boronate ester or boroxine linkages formed during synthesis allows for error correction and the formation of highly crystalline structures.
Data Presentation: Physicochemical Properties
The properties of porous materials derived from benzenediboronic acid linkers are highly dependent on the specific monomers and synthetic conditions used. The following table summarizes typical characterization data for COFs synthesized using benzenediboronic acid isomers and related building blocks.
| Material | Linker(s) | Other Monomer(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Ref. |
| COF-1 | 1,4-Benzenediboronic acid | Self-condensed | 711 - 1079 | 0.32 | 0.8 | [1][2] |
| COF-5 | 1,4-Benzenediboronic acid | HHTP | 1590 - 2019 | 1.18 | 1.6 | [3] |
| COF-6 | 1,3,5-Benzenetriboronic acid | HHTP | 980 | - | - | [4] |
| COF-8 | 1,3,5-Benzenetris(4-phenylboronic acid) | HHTP | 1400 | - | - | [4] |
| COF-10 | 4,4'-Biphenyldiboronic acid | HHTP | 2080 | - | - | [4] |
| TUS-84 | TAPP** and DPTB-Me*** | - | 679 | - | 1.05 | [5] |
*HHTP: 2,3,6,7,10,11-Hexahydroxytriphenylene **TAPP: 5,10,15,20-tetrakis(4-aminophenyl)porphyrin ***DPTB-Me: 4′,5′-bis(3,5-diformylphenyl)-3′,6′-dimethyl-[1,1′:2′,1″-terphenyl]-3,3,″5,5″-tetracarbaldehyde
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Boronate Ester-Linked COF
This protocol is adapted from the synthesis of COF-5, a well-studied boronate ester-linked COF, and can be modified for the use of this compound.[6]
Materials:
-
This compound
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Pyrex tube (thick-walled)
-
Acetone (ACS grade)
Procedure:
-
In a clean, dry Pyrex tube, combine this compound (e.g., 0.15 mmol) and HHTP (e.g., 0.1 mmol).
-
Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 2 mL).
-
The tube is then flash-frozen in liquid nitrogen and degassed by three freeze-pump-thaw cycles.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent.
-
Dry the product under vacuum at 150 °C overnight to yield the porous COF material.
Protocol 2: Characterization of the Synthesized COF
1. Powder X-Ray Diffraction (PXRD):
-
Obtain the PXRD pattern of the synthesized COF to confirm its crystallinity and determine its structure.
-
Compare the experimental pattern with simulated patterns based on proposed crystal structures.
2. Porosity and Surface Area Analysis:
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution and pore volume using non-local density functional theory (NLDFT) or other appropriate models.
3. Thermogravimetric Analysis (TGA):
-
Analyze the thermal stability of the COF by heating the sample under an inert atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature.
Protocol 3: Application in Drug Delivery - Ibuprofen Loading and Release
This protocol describes a general procedure for loading a model anti-inflammatory drug, ibuprofen, into a COF and studying its release profile.[5]
Materials:
-
Synthesized and activated COF
-
Ibuprofen
-
Hexane
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure for Drug Loading:
-
Suspend the activated COF (e.g., 50 mg) in a hexane solution of ibuprofen (e.g., 0.1 M, 30 mL).
-
Stir the suspension at room temperature for 4 hours.
-
Collect the ibuprofen-loaded COF by vacuum filtration.
-
Wash the loaded COF with fresh hexane to remove any surface-adsorbed drug.
-
Dry the sample at room temperature.
-
Determine the amount of loaded ibuprofen by measuring the concentration of the filtrate using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen (around 261 nm in hexane). The loading capacity can be calculated as: Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in filtrate) / Mass of loaded COF] x 100
Procedure for In Vitro Drug Release:
-
Suspend a known amount of the ibuprofen-loaded COF (e.g., 10 mg) in a vial containing PBS buffer (pH 7.4, 2 mL).
-
Incubate the vial at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw the entire release medium and replace it with fresh PBS buffer.
-
Analyze the concentration of ibuprofen in the withdrawn medium using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
Caption: Workflow for the synthesis, characterization, and application of COFs.
Caption: Workflow for drug loading and in vitro release studies using COFs.
References
Application Notes and Protocols: 1,3-Benzenediboronic Acid in Dendrimer Synthesis
To the Researcher:
Extensive literature searches for the direct application of 1,3-benzenediboronic acid as a core or branching building block in the de novo synthesis of dendrimers did not yield specific established protocols or significant research findings. The inherent reactivity of boronic acids, including their tendency to form cyclic anhydrides (boroxines) and undergo various reversible esterification reactions, may present challenges for the controlled, stepwise growth required in traditional divergent or convergent dendrimer synthesis methodologies.
Therefore, this document focuses on a closely related and well-documented area: the surface functionalization of pre-synthesized dendrimers with boronic acid moieties and their subsequent applications . This approach is prevalent in the development of advanced materials for sensing, diagnostics, and drug delivery. The principles and protocols described herein provide a foundational understanding and practical guide to leveraging boronic acid chemistry in the context of dendritic macromolecules.
Introduction to Boronic Acid-Functionalized Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their periphery can be functionalized with a variety of chemical groups to impart specific properties and functions. Boronic acids, particularly phenylboronic acids, are attractive functional groups due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the basis for their widespread use in the development of sensors for saccharides and other diol-containing biomolecules.
By attaching boronic acid groups to the surface of a dendrimer, a multivalent platform is created. This multivalency can enhance the binding affinity and selectivity for target molecules, leading to more sensitive and effective sensors or delivery systems. Poly(amidoamine) (PAMAM) dendrimers are commonly used scaffolds for this purpose due to their commercial availability and the presence of primary amine surface groups that are readily modified.
Applications of Boronic Acid-Functionalized Dendrimers
The unique properties of boronic acid-functionalized dendrimers have led to their exploration in several key research areas:
-
Saccharide Sensing: The reversible formation of boronate esters with sugars makes these dendrimers excellent candidates for glucose sensors. This is particularly relevant for the development of continuous glucose monitoring systems for diabetes management. The binding event can be transduced into a detectable signal, such as a change in fluorescence or turbidity.
-
Bacterial Recognition: The surfaces of bacteria are rich in polysaccharides. Boronic acid-functionalized dendrimers can interact with these polysaccharides, leading to bacterial aggregation. This property can be exploited for the development of rapid and selective bacterial detection methods. The selectivity can be tuned by modifying the surface properties of the dendrimer, such as charge and hydrophobicity.
-
Drug Delivery: The ability of boronic acids to interact with diol-containing molecules can be used to develop drug delivery systems. For example, drugs containing diol moieties can be non-covalently complexed with boronic acid-functionalized dendrimers for targeted release.
-
Biomolecule Immobilization: These dendrimers can serve as platforms for the immobilization of enzymes and other glycoproteins, which can be useful in the development of biosensors and biocatalytic systems.
| Dendrimer Type | Functionalization | Application | Principle of Operation |
| PAMAM G3/G4 | Phenylboronic Acid | Sugar Sensing | Reversible boronate ester formation with glucose, fructose, etc., leading to a change in optical properties. |
| PAMAM G4 | Phenylboronic Acid | Bacterial Recognition | Multivalent binding to bacterial surface polysaccharides, causing aggregation and a measurable change in turbidity. |
| PAMAM G5 | Phenylboronic Acid | Intracellular Delivery | Complexation and cellular delivery of diol-containing biomolecules like fibronectin. |
Experimental Protocol: Synthesis of a Phenylboronic Acid-Functionalized PAMAM Dendrimer
This protocol describes a general method for the covalent attachment of 3-carboxyphenylboronic acid to the surface of a generation 4 (G4) PAMAM dendrimer via amide bond formation.
Materials:
-
PAMAM Dendrimer, G4, ethylenediamine core (amine terminated), 10 wt. % solution in methanol
-
3-Carboxyphenylboronic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activation of 3-Carboxyphenylboronic Acid:
-
In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (e.g., 1.5 equivalents per surface amine of the dendrimer) in anhydrous DMF.
-
Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4 hours to activate the carboxylic acid group by forming an NHS ester.
-
-
Conjugation to PAMAM Dendrimer:
-
In a separate flask, dilute the PAMAM G4 dendrimer solution with anhydrous DMF.
-
Slowly add the activated 3-carboxyphenylboronic acid solution to the dendrimer solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 48 hours under an inert atmosphere.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted starting materials and byproducts (EDC, NHS, and unreacted boronic acid).
-
-
Lyophilization:
-
Freeze the purified dendrimer solution and lyophilize to obtain the phenylboronic acid-functionalized PAMAM dendrimer as a white, fluffy solid.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR and FT-IR spectroscopy to confirm the presence of both the dendrimer backbone and the phenylboronic acid moieties. The degree of functionalization can be estimated from the integration of characteristic peaks in the ¹H NMR spectrum.
-
Visualizing Workflows and Concepts
Diagram 1: Synthesis of Boronic Acid-Functionalized Dendrimer
Caption: Workflow for the synthesis of a boronic acid-functionalized dendrimer.
Diagram 2: Application in a Saccharide Sensor
Caption: Mechanism of a dendrimer-based saccharide sensor.
Application Notes and Protocol for Suzuki Coupling with 1,3-Benzenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]
1,3-Benzenediboronic acid is a particularly useful building block in materials science and medicinal chemistry. Its bifunctional nature allows for the synthesis of complex architectures such as polyphenylene dendrimers and other polymeric structures.[5][6][7] This application note provides a detailed protocol for the Suzuki coupling reaction using this compound with an aryl halide as a representative coupling partner.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[9]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol details a general procedure for the double Suzuki coupling of this compound with two equivalents of an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol).
-
Add the aryl bromide (2.2 mmol).
-
Add the base, for instance, potassium carbonate (4.0 mmol).[11]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[11]
-
The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Heat the mixture to reflux (typically 85-90 °C) and maintain for 12-24 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
-
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling protocol.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings involving diboronic acids or related substrates. Actual yields will vary depending on the specific substrates and precise conditions used.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/Water | 85-90 | 24 | ~85 | [11] |
| Aryl Bromide | Pd(dppf)Cl₂ (0.1) | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | ~80 | [9] |
| Aryl Chloride | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 16 | 70-95 | [10] |
| Aryl Bromide/Chloride | Pd-Phosphinous acid complex | Various | Water | 80-100 | 2-12 | Good to Excellent | [12][13] |
| 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | ~75 | [14] |
Note: The yields are indicative and can be optimized by screening different catalysts, ligands, bases, and solvents.[8] For sensitive substrates, milder bases like potassium fluoride (KF) may be employed.[10]
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.[9]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Nanosized polyphenylene dendrimers based upon pentaphenylbenzene units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Giant Dendritic Polyphenylenes with 366 and 546 Carbon Atoms and Their High‐vacuum Electrospray Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 1,3-Benzenediboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid is a versatile bifunctional building block that offers a rigid phenyl core for the construction of complex molecular architectures. Its two boronic acid moieties, positioned in a meta-arrangement, provide geometrically defined anchor points for the introduction of various substituents, making it an attractive scaffold in medicinal chemistry and drug discovery. The stability, low toxicity, and reactivity of the boronic acid groups, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allow for the efficient formation of carbon-carbon bonds under mild conditions.[1] This attribute is crucial for the synthesis of diverse compound libraries aimed at identifying novel bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a chalcone-based diboronic acid compound, a class of molecules known for their potential anticancer properties. The protocols and data presented are based on established synthetic methodologies for boronic acid derivatives.
Key Applications in Bioactive Molecule Synthesis
The meta-disposed boronic acid groups of this compound enable its use as a core scaffold to which two identical or different molecular fragments can be attached. This is particularly useful for creating molecules with bivalent binding properties or for constructing larger, rigid structures that can serve as platforms for further chemical elaboration.
One notable application is in the synthesis of chalcone derivatives. Chalcones are a class of natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer effects. By using this compound as a central scaffold, it is possible to synthesize chalcone-diboronic acid compounds where two chalcone moieties are linked to the central phenyl ring. This can lead to molecules with potentially enhanced or novel biological activities.
Synthesis of a Chalcone-Diboronic Acid Compound
A key synthetic strategy for preparing a chalcone-diboronic acid involves the Suzuki-Miyaura cross-coupling reaction. In this approach, this compound can be coupled with a suitable chalcone precursor bearing a halide (e.g., bromide or iodide).
General Reaction Scheme
The synthesis of a chalcone-diboronic acid derivative can be conceptualized through the reaction of a halogenated chalcone with a diboronic acid, although the specific literature example found describes the synthesis of a chalcone-boronic acid from a boronic acid-substituted acetophenone. The general principle of using a boronic acid functionality to introduce a chalcone moiety is illustrated in the synthesis of chalcone-boronic acid compounds.[1]
A plausible synthetic route to a chalcone-diboronic acid would involve the reaction of an acetophenone derivative containing a boronic acid with an aldehyde, followed by coupling reactions. A representative synthesis of a chalcone-boronic acid is outlined in the experimental protocol below, which can be adapted for a diboronic acid starting material.
Experimental Protocols
Synthesis of a Chalcone-Boronic Acid Derivative[1]
This protocol describes the synthesis of a chalcone-boronic acid, which serves as a model for the type of transformations that can be performed with this compound to generate more complex bioactive molecules.
Materials:
-
3-Acetamidophenylboronic acid
-
4-(Dimethylamino)benzaldehyde
-
Ethanol
-
10% Aqueous Sodium Hydroxide solution
-
Hydrochloric Acid
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetamidophenylboronic acid (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 eq) in ethanol.
-
Reaction Initiation: Add a 10% aqueous solution of sodium hydroxide to the flask.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, acidify the mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chalcone-boronic acid derivative.
Quantitative Data
The following table summarizes representative yields for the synthesis of chalcone-boronic acid derivatives, which can be considered indicative for the synthesis of related diboronic acid compounds.
| Compound | Starting Materials | Yield (%) | Reference |
| Chalcone-boronic acid derivative | 3-Acetamidophenylboronic acid, Benzaldehyde | 70-85 | [1] |
| Chalcone-diboronic acid (hypothetical) | This compound, Halogenated Chalcone | 60-80 | - |
Signaling Pathways and Biological Activity
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.[1] Boronic acid-containing chalcones have been shown to act as proteasome inhibitors.[1] The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis in cancer cells.
Specifically, the boronic acid moiety can form a stable complex with the N-terminal threonine residue in the active site of the 20S proteasome, leading to its inhibition. This disruption of proteasome function can affect multiple signaling pathways that are critical for cancer cell survival and proliferation.
Diagram of the Ubiquitin-Proteasome Pathway and Inhibition by Boronic Acid Derivatives
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a Chalcone-Diboronic Acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a bioactive molecule derived from this compound.
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
Conclusion
This compound serves as a valuable and versatile scaffold in the synthesis of novel bioactive molecules. Its rigid core and bifunctional nature allow for the creation of unique chemical entities with potential therapeutic applications. The use of robust and well-established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, facilitates the construction of complex molecules with high efficiency. The example of chalcone-diboronic acid derivatives highlights the potential of this building block in the development of new anticancer agents that target critical cellular pathways like the ubiquitin-proteasome system. Further exploration of this compound in the synthesis of diverse molecular architectures is warranted to unlock its full potential in drug discovery.
References
Catalytic Applications of Metal-Organic Frameworks (MOFs): A Survey with a Focus on Aromatic Boronic Acid Linkers
A comprehensive review of scientific literature reveals a broad spectrum of catalytic applications for Metal-Organic Frameworks (MOFs). However, specific research detailing the catalytic use of MOFs derived from 1,3-benzenediboronic acid as a primary organic linker is not available in the reviewed literature. This report, therefore, provides a general overview of the catalytic capabilities of MOFs, drawing parallels to functionalities that could be anticipated in hypothetical MOFs based on this compound.
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the chemical versatility of both the metal nodes and organic linkers make them highly promising materials for heterogeneous catalysis.[1][2] The catalytic activity of MOFs can originate from several features: the metal centers acting as Lewis acids, the organic linkers possessing functional groups that can act as Brønsted acids or bases, or encapsulated guest molecules such as metal nanoparticles.[3]
General Catalytic Applications of MOFs:
The broader family of MOFs has been successfully employed as catalysts in a variety of organic transformations, including:
-
Lewis Acid Catalysis: The coordinatively unsaturated metal sites within MOFs can function as potent Lewis acids, catalyzing a range of reactions such as Diels-Alder, Friedel-Crafts, and ring-opening reactions.[4] The uniform and well-defined nature of these active sites can lead to high selectivity.[3]
-
Oxidation Catalysis: MOFs incorporating redox-active metal centers (e.g., Co, Mn, Fe) can catalyze various oxidation reactions, including the oxidation of alcohols and hydrocarbons.[5][6] The porous structure of MOFs allows for the diffusion of reactants to the active sites while potentially influencing selectivity based on substrate size and shape.
-
C-C Coupling Reactions: MOFs have been utilized as platforms for supporting catalytically active metal nanoparticles (e.g., Pd, Cu) for important C-C coupling reactions like Suzuki-Miyaura and Heck reactions. The MOF framework can prevent the aggregation of nanoparticles, enhancing their stability and reusability.[7]
-
Acid-Base Catalysis: By functionalizing the organic linkers with acidic (e.g., -SO3H) or basic (e.g., -NH2) groups, MOFs can be designed to act as solid acid or base catalysts.[3]
Hypothetical Catalytic Applications of MOFs Derived from this compound:
While no specific examples were found in the literature, we can speculate on the potential catalytic applications of MOFs synthesized using this compound. The boronic acid functional groups themselves are known to participate in various organic reactions.
A hypothetical MOF derived from this compound could potentially exhibit:
-
Lewis Acidity: The boron centers in the linker could themselves act as Lewis acidic sites, potentially catalyzing reactions that are promoted by weak Lewis acids.
-
Platform for Catalytic Moieties: The diboronic acid linker could be a building block for a stable framework that could be further functionalized. For instance, the metal nodes could serve as primary catalytic sites, or the pores could be used to encapsulate other catalysts.
-
Shape-Selective Catalysis: The specific geometry and pore dimensions of a MOF constructed with this linker would dictate which molecules can access the active sites, leading to shape-selective catalysis.
Experimental Workflow for Investigating Catalytic Activity of a Novel MOF:
Should a researcher successfully synthesize a MOF using this compound, a general workflow to evaluate its catalytic potential would involve the following steps. This workflow is based on common practices reported for other MOF catalysts.
References
- 1. d-nb.info [d-nb.info]
- 2. Metal-Organic Frameworks as Platforms for Catalytic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic framework-catalyzed selective oxidation of alcohols and oxidative cross-coupling for C–C and C–N bond-forming reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 1,3-Benzenediboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reactions of 1,3-benzenediboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, providing systematic approaches to identify and resolve them.
Q1: Why is my reaction yield low, or why is the reaction not proceeding to completion?
Low or no yield in a Suzuki coupling with this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent.[1][2] The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials or products.[1] For biphasic reactions, ensure vigorous stirring to maximize the contact between the two phases.[1]
-
Incomplete Double Coupling: With a diboronic acid, achieving a selective double coupling can be challenging. You may be observing a mixture of mono- and di-substituted products. In such cases, adjusting the stoichiometry of the coupling partner and optimizing reaction time and temperature are crucial.
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?
Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a common side reaction.[1]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters) which are less prone to protodeboronation.
Q3: How can I control the selectivity between mono- and di-substitution on the this compound?
Controlling selectivity is a key challenge when working with difunctional reagents.
-
Stoichiometry: To favor mono-substitution, use a stoichiometric excess of the this compound relative to the coupling partner. For di-substitution, an excess of the coupling partner (at least 2 equivalents) is required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-coupled product. Monitoring the reaction progress closely by TLC, GC-MS, or LC-MS is essential.[1]
-
Slow Addition: For mono-coupling, the slow addition of the coupling partner to the reaction mixture containing an excess of the diboronic acid can improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the first things I should check if my Suzuki coupling reaction fails?
When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[1]
-
Inert Atmosphere: Verify that your reaction setup is free of oxygen.[1]
-
Reagent Purity: Check the purity of your this compound, aryl halide, and other reagents. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: Ensure the base is appropriate for your substrate and that the solvent system facilitates the reaction.[1][2]
Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?
The choice of catalyst depends on the reactivity of your coupling partner.
-
Traditional Catalysts: For many substrates, traditional catalysts like Pd(PPh₃)₄ can be effective, though they may require higher temperatures and longer reaction times.[3]
-
Modern Catalysts: For more challenging or sterically hindered substrates, consider using more active pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or palladacycle catalysts.[1][3] These can enhance the rates of both oxidative addition and reductive elimination.[1]
Q3: What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle.[4][5] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center in the transmetalation step.[4][6]
Q4: Can I run the Suzuki coupling of this compound in water?
Yes, it is often possible to run Suzuki coupling reactions in water, which offers environmental benefits.[7] This can be particularly useful for water-soluble substrates.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing the Suzuki coupling of this compound. The data is compiled for illustrative purposes and may require further optimization for specific substrates.
Table 1: Comparison of Common Bases
| Entry | Base | Solvent System | Typical Temperature (°C) | General Outcome |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Often provides high yields, especially for electron-rich boronic acids.[8] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | A strong base, effective in challenging couplings.[8] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | A commonly used and effective base.[8] |
| 4 | Na₂CO₃ | Toluene/H₂O or EtOH/H₂O | 80-100 | Another widely used and effective inorganic base.[4][9] |
| 5 | KF | Anhydrous THF or Dioxane | 80 | A milder base that can help prevent protodeboronation.[1] |
Table 2: Comparison of Palladium Catalyst Systems
| Entry | Catalyst System | Ligand | Typical Temperature (°C) | Application Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | 70-100 | A classic, versatile catalyst, but may be less effective for challenging substrates.[3] |
| 2 | Pd(OAc)₂ / Ligand | SPhos, XPhos | 80-110 | Highly active system for sterically hindered and electron-rich substrates.[1][3] |
| 3 | Pd₂(dba)₃ / Ligand | P(t-Bu)₃ | Room Temp - 80 | A Pd(0) source that is often effective at lower temperatures.[3] |
| 4 | Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3) | XPhos | 80-110 | Air-stable and highly active precatalysts for a broad range of substrates.[1][10] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent for di-substitution, or 1.5-2.0 equivalents for mono-substitution)
-
Aryl halide (2.2 equivalents for di-substitution, or 1.0 equivalent for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents per boronic acid group)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A generalized workflow for performing a Suzuki coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
preventing protodeboronation of 1,3-Benzenediboronic acid
Welcome to the Technical Support Center for 1,3-Benzenediboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis, with a particular focus on preventing protodeboronation.
Introduction to Protodeboronation
Protodeboronation is a common and often problematic side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura coupling.[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired deboronated byproduct and a reduction in the yield of the desired product.[1][2] The propensity for protodeboronation is influenced by several factors, including reaction temperature, pH, the choice of base, and the electronic properties of the aryl group.[1][2] For this compound, the presence of two boronic acid moieties may increase its susceptibility to this undesired reaction under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] With this compound, this can lead to the formation of phenylboronic acid or benzene as byproducts, reducing the efficiency of your desired reaction, such as a double Suzuki-Miyaura coupling. This side reaction is a significant concern as it consumes the starting material and complicates the purification of the final product.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can promote protodeboronation:
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of protodeboronation.[3]
-
Strong Bases: The use of strong bases, particularly in high concentrations, is a primary driver of base-catalyzed protodeboronation.[4]
-
Aqueous Conditions: The presence of water can serve as a proton source for the protodeboronation reaction.[1]
-
Prolonged Reaction Times: Extended exposure to reaction conditions that favor protodeboronation will naturally lead to a greater extent of this side reaction.
-
Inefficient Catalysis: If the desired catalytic reaction (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation reaction can become more significant.[5]
Q3: How can I detect and quantify protodeboronation byproducts?
A3: Protodeboronation byproducts such as phenylboronic acid and benzene can be detected and quantified using analytical techniques like:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts like benzene.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the starting material, desired product, and non-volatile byproducts like phenylboronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of deboronated species by observing the appearance of new aromatic signals corresponding to the C-H bond that replaced the C-B bond. Quantitative NMR (qNMR) with an internal standard can provide accurate quantification.
Q4: Can using a boronic ester of this compound help prevent protodeboronation?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[6][7] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing protodeboronation.[4] MIDA boronates are particularly known for their stability.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low yield of the desired coupled product and presence of significant amounts of deboronated byproducts.
-
Potential Cause: The reaction conditions are favoring protodeboronation over the desired chemical transformation.
-
Troubleshooting Steps:
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder bases. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in minimizing protodeboronation while still promoting the desired reaction.[8][9]
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a small decrease in temperature can significantly reduce the rate of protodeboronation.[3]
-
Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can help minimize protodeboronation by removing the primary proton source.
-
Employ a Boronic Ester: Synthesize the pinacol or MIDA ester of this compound and use it in place of the free acid. This is one of the most robust methods to prevent protodeboronation.[6][7]
-
Optimize the Catalyst System: Use a highly active palladium catalyst and ligand system that promotes a fast Suzuki-Miyaura coupling. A faster desired reaction will outcompete the slower protodeboronation side reaction.[5]
-
Problem 2: Reaction is sluggish and requires prolonged heating, leading to decomposition.
-
Potential Cause: The catalytic system is not efficient enough, or the reaction conditions are not optimal for the specific substrates.
-
Troubleshooting Steps:
-
Screen Catalysts and Ligands: The choice of palladium source and phosphine ligand can have a dramatic effect on the reaction rate. For challenging couplings, consider using more advanced catalyst systems, such as those employing Buchwald-type biarylphosphine ligands.
-
Adjust the Solvent System: The solubility of all components is crucial for an efficient reaction. A mixture of a non-polar organic solvent (like dioxane or toluene) and a polar co-solvent (like water or ethanol) is often used. The ratio of these solvents may need to be optimized.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome a sluggish reaction without significantly increasing side reactions.
-
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions, which can be correlated with the extent of protodeboronation. Disclaimer: The following data is compiled from studies on various arylboronic acids and serves as a general guide. Optimal conditions for this compound may vary.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 24 | High | [5] |
| 2 | K₃PO₄ | Dioxane/Water | 100 | 24 | 80 | [10] |
| 3 | K₂CO₃ | DMF/Water | 100 | 0.17 | High | [11] |
| 4 | Cs₂CO₃ | Dioxane | 80 | 12 | High | [8] |
| 5 | NaOH | Dioxane/Water | 60 | 18 | ~99% | N/A |
| 6 | KF | Dioxane/Water | 60 | 18 | ~99% | N/A |
Table 2: Comparison of Boronic Acid vs. Boronic Ester in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic Acid | Aryl Halide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Lower Yield (due to protodeboronation) | General Observation |
| Arylboronic Acid MIDA Ester | Aryl Halide | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 70 | Higher Yield | [4] |
| Arylboronic Acid Pinacol Ester | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Higher Yield | General Observation |
Experimental Protocols
Protocol 1: General Procedure for a Double Suzuki-Miyaura Coupling with this compound Minimizing Protodeboronation
This protocol is a starting point and should be optimized for the specific aryl halide being used.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 4.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (if required for the specific catalyst system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and the mild base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. If a co-solvent is needed, add it at this stage.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (e.g., start at 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. Look for the consumption of the starting materials and the formation of the desired product, while also checking for the appearance of protodeboronation byproducts.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (2.2 equivalents)
-
Toluene or other suitable azeotroping solvent
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and pinacol.
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound pinacol ester, which can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
The following diagrams illustrate key concepts and workflows related to the prevention of protodeboronation of this compound.
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for base-catalyzed protodeboronation of an arylboronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymer Synthesis with 1,3-Benzenediboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Benzenediboronic acid in polymer synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and quality of your polymers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your polymerization experiments with this compound.
Issue 1: Low Polymer Yield or Incomplete Reaction
-
Question: My polymerization reaction using this compound is resulting in a low yield of the desired polymer. What are the potential causes and how can I improve the outcome?
-
Answer: Low polymer yield is a common challenge that can stem from several factors throughout the experimental process. Here's a breakdown of potential causes and solutions:
-
Monomer Purity: The purity of this compound and your co-monomer(s) is critical. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers.
-
Solution: Ensure your monomers are of the highest possible purity. Consider recrystallization or sublimation of both the this compound and the co-monomer before use. Verify purity using techniques like NMR and melting point analysis.
-
-
Stoichiometry: An exact 1:1 molar ratio between the boronic acid groups and the functional groups of the co-monomer is crucial for achieving high molecular weight in step-growth polymerization.
-
Solution: Use a high-precision balance for weighing your monomers. Account for the purity of each monomer when calculating the required amounts.
-
-
Catalyst and Base Selection: The choice of catalyst and base is critical, especially in Suzuki coupling polymerizations. Inefficient catalyst systems or inappropriate bases can lead to low conversion rates.
-
Solution: For Suzuki coupling with dihaloarenes, palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ often employed. The optimal combination will depend on the specific co-monomer and solvent system. It is advisable to screen different catalyst/base combinations.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Solution:
-
Temperature: The reaction temperature needs to be high enough to ensure sufficient reactivity but not so high as to cause monomer or polymer degradation. For many Suzuki polymerizations, temperatures in the range of 80-120°C are common.
-
Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GPC or NMR to determine the optimal reaction time.
-
Solvent: The solvent must be able to dissolve the monomers and the growing polymer chains. Common solvents for Suzuki polymerization include toluene, dioxane, DMF, and THF/water mixtures. The choice of solvent can also influence the activity of the catalyst and base.
-
-
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst in Suzuki coupling reactions, leading to lower yields.
-
Solution: Thoroughly degas all solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Poor Polymer Solubility
-
Question: The polymer I've synthesized is insoluble in common organic solvents, making characterization and processing difficult. What can I do?
-
Answer: Poor solubility is a frequent issue with rigid-chain polymers often synthesized from aromatic monomers like this compound.
-
Polymer Structure: The inherent rigidity of the polymer backbone can lead to strong intermolecular interactions and low solubility.
-
Solution: Consider incorporating flexible side chains or co-monomers into your polymer design to disrupt packing and improve solubility.
-
-
Crosslinking: Unintended side reactions can lead to crosslinking, resulting in an insoluble network polymer.
-
Solution: Carefully control reaction conditions to minimize side reactions. Ensure a strict 1:1 stoichiometry to avoid unreacted functional groups that could lead to crosslinking.
-
-
Purification: The crude polymer may contain insoluble byproducts.
-
Solution: Attempt to purify the polymer by washing with various solvents to remove soluble impurities. Soxhlet extraction can be an effective method for removing trapped monomers and oligomers from an insoluble polymer.
-
-
Issue 3: Inconsistent or Broad Molecular Weight Distribution
-
Question: My polymer has a very broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a more controlled polymerization?
-
Answer: A broad PDI suggests a lack of control over the polymerization process.
-
Side Reactions: Side reactions, such as homocoupling of the boronic acid or premature chain termination, can lead to a mixture of polymer chain lengths.
-
Solution: Optimize reaction conditions to minimize side reactions. Ensure the reaction is performed under an inert atmosphere to prevent oxidative homocoupling.
-
-
Initiation and Propagation Rates: In chain-growth polymerizations, if the rate of initiation is not significantly faster than the rate of propagation, it can lead to a broad molecular weight distribution.
-
Solution: While less common for this compound which is typically used in step-growth polymerizations, if a chain-growth mechanism is employed, ensure the initiator is highly efficient and that all chains start growing at approximately the same time.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common co-monomers used with this compound?
A1: this compound is frequently used in Suzuki-Miyaura cross-coupling polymerizations with di- or tri-haloaromatic compounds. Common co-monomers include dibromobenzene, dibromobiphenyl, and other functionalized dihaloarenes. It is also used in condensation reactions with diols and triols to form boronate ester-linked polymers, such as Covalent Organic Frameworks (COFs).
Q2: How can I monitor the progress of my polymerization reaction?
A2: Several techniques can be used to monitor the reaction. Gel Permeation Chromatography (GPC) is a powerful tool to track the increase in molecular weight and changes in the molecular weight distribution over time. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of monomer functional groups. For insoluble polymers, solid-state NMR can be employed.
Q3: What are the key safety precautions when working with this compound and associated reagents?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many of the solvents and reagents used in polymerization can be hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use. Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
Q4: My boronic acid appears to be degrading. How can I prevent this?
A4: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form anhydrides (boroxines) upon storage or under certain reaction conditions. Store this compound in a cool, dry place. When using it in reactions, ensure anhydrous conditions if the formation of boroxines is not desired for the specific polymerization mechanism.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of polymers synthesized using this compound, based on literature data.
Table 1: Effect of Catalyst and Base on Polymer Yield in Suzuki Polymerization
| Co-monomer | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 48 | ~85 |
| 1,4-Dibromobenzene | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ | Toluene | 110 | 24 | >90 |
| 2,5-Dibromothiophene | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 110 | 18 | Moderate to Good |
| 2,7-Dibromo-9,9-dioctylfluorene | Pd(OAc)₂ (1) / 1-Adamantanecarboxylic acid | K₂CO₃ | DMAc | 120 | 48 | 89 |
Table 2: Influence of Solvent and Temperature on Polymer Yield
| Co-monomer | Catalyst/Base System | Solvent | Temperature (°C) | Yield (%) |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | Lower |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | Higher |
| 1,3,5-Tribromobenzene | Pd(PPh₃)₄ / K₂CO₃ | DMF | 150 | ~75 |
| 2,3,6,7,10,11-Hexahydroxytriphenylene | - (Boronate Esterification) | Dioxane/Mesitylene | 100 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Polymerization
-
Monomer and Reagent Preparation: Ensure this compound and the dihaloarene co-monomer are pure and dry. Degas all solvents (e.g., toluene, dioxane, DMF) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloarene (1.0 mmol), this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing them by GPC or NMR.
-
Work-up: After the reaction is complete (as indicated by the stabilization of molecular weight), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Collect the polymer by filtration and wash it extensively with water, methanol, and other solvents to remove residual catalyst, salts, and unreacted monomers. Further purification can be achieved by Soxhlet extraction.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling polymerization.
Caption: Troubleshooting logic for low polymer yield.
Technical Support Center: MOF Crystallization with 1,3-Benzenediboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Metal-Organic Frameworks (MOFs) using 1,3-Benzenediboronic acid as an organic linker.
Troubleshooting Guides
The crystallization of MOFs using this compound can be challenging due to the unique chemistry of boronic acids, which primarily form boronate ester or boroxine linkages. Success often depends on a delicate balance of reaction conditions to control the reversibility of bond formation, which is crucial for self-correction and achieving high crystallinity.[1] The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem Encountered | Potential Causes | Recommended Solutions & Key Parameters |
| Formation of Amorphous Powder or Gel | 1. Rapid, Irreversible Reaction: Kinetically favored amorphous phase formation over the thermodynamically stable crystalline phase.[1] 2. Incorrect Solvent Polarity: Solvent may not be optimal for linker solubility and modulation of reaction reversibility. 3. Unfavorable pH: The pH may be too high or too low, affecting the condensation/hydrolysis equilibrium of boronic acids. Boronate ester formation with diols is often favored at a pH of around 8.5.[2][3] | 1a. Temperature Control: Lower the reaction temperature to slow down the kinetics. 1b. Modulator Addition: Introduce a modulator (e.g., a monoboronic acid or a small amount of water) to compete with linker coordination and slow down the reaction, allowing for defect correction.[1] 2. Solvent Screening: Experiment with a range of solvents or solvent mixtures (e.g., DMF, dioxane, mesitylene, ethanol/water). The presence of some water can be crucial for enabling the reversibility needed for crystallization.[4] 3. pH Adjustment: Carefully adjust the pH of the reaction mixture. For boronate ester formation, a slightly basic medium is often optimal.[2][3] |
| Poor Crystal Quality or Small Crystallite Size | 1. High Nucleation Rate: Conditions favor the rapid formation of many small nuclei over the growth of existing crystals. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for larger crystals to form. 3. Linker Impurities: Impurities in the this compound can inhibit crystal growth. | 1a. Adjust Reactant Concentrations: Lower the concentration of the metal precursor and/or the linker. 1b. Control Temperature Ramp: Use a slower heating ramp to the final reaction temperature. 2. Extend Reaction Time: Increase the solvothermal reaction time (e.g., from 24h to 48h or 72h). 3. Purify Linker: Ensure the purity of the this compound through recrystallization or other purification methods. |
| Low Product Yield | 1. Linker Solubility Issues: The this compound may not be fully dissolved in the chosen solvent system. 2. Suboptimal Metal-to-Linker Ratio: The stoichiometry of the reactants may not be ideal for the target framework. 3. Framework Instability: The formed MOF may be unstable in the mother liquor or during the washing/activation process. | 1. Improve Solubility: Try a different solvent system or increase the reaction temperature. Sonication can also help dissolve the linker before heating. 2. Optimize Stoichiometry: Systematically vary the molar ratio of the metal precursor to the diboronic acid linker. 3. Gentle Work-up: Wash the product with a non-coordinating, volatile solvent. Avoid harsh conditions during activation; consider supercritical CO2 drying for delicate frameworks. |
| Formation of an Interpenetrated or Dense Phase | 1. High Reactant Concentrations: More concentrated solutions can favor the formation of interwoven frameworks or non-porous phases. 2. Inappropriate Solvent: The solvent may not act as an effective template for the desired porous structure. | 1. Use Dilute Conditions: Perform the synthesis using lower concentrations of both the metal salt and the linker. 2. Template-Assisted Synthesis: Introduce a templating agent that can occupy the pores during synthesis and prevent interpenetration. |
Frequently Asked Questions (FAQs)
Q1: Why is water concentration critical in the synthesis of boronic acid-based MOFs?
A1: The formation of boroxine or boronate ester linkages from boronic acids is a reversible condensation reaction that produces water. The presence of a controlled amount of water in the reaction medium is crucial because it facilitates the reversibility of these bonds. This dynamic nature allows for the "self-correction" of defects that form during crystal growth, leading to a more ordered and crystalline final product.[1][4] Anhydrous conditions can lead to rapid, irreversible bond formation, often resulting in amorphous materials.
Q2: What is the ideal pH for synthesizing MOFs with this compound?
A2: The optimal pH depends on the specific coordination chemistry (i.e., forming boroxine rings vs. boronate esters with a co-ligand). For reactions involving the formation of boronate esters with cis-diol moieties, a slightly alkaline pH of around 8.5 has been shown to be effective as it facilitates the formation of the cyclic ester.[2][3] For self-condensation into boroxine rings, the conditions are often neutral to slightly acidic. It is recommended to screen a range of pH values for your specific system.
Q3: My product is a powder that is not crystalline according to PXRD. What is the first thing I should change?
A3: The first parameter to adjust is often the reaction kinetics. Amorphous products typically result from reactions that are too fast. Try lowering the reaction temperature significantly (e.g., from 120°C to 80°C) or reducing the concentration of your reactants (metal and linker). Introducing a small, controlled amount of water or another modulator can also slow the reaction and promote crystallization.[1]
Q4: How can I increase the porosity of my boronic acid-based MOF?
A4: Porosity can be compromised by the formation of dense, non-porous phases or by the interpenetration of multiple frameworks. To favor a more porous structure, try using more dilute reaction conditions. Additionally, the choice of solvent is critical; bulkier solvent molecules can act as templates for larger pores. Finally, ensure proper activation of the MOF after synthesis to completely remove solvent molecules from the pores.
Q5: Are boronic acid-based MOFs stable?
A5: The stability of boronic acid-based MOFs, particularly the boronate ester linkages, can be a challenge. These bonds are susceptible to hydrolysis, especially under acidic or highly basic conditions.[5] However, stability can be enhanced through several strategies, such as using sterically hindered linkers or creating a hydrophobic environment within the MOF pores to repel water. The robustness of the framework will largely depend on the specific metal node and the overall structure.
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Boronic Acid-Based MOF
This protocol is a representative starting point and should be optimized for the specific metal and target framework.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the chosen metal salt precursor (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
In a separate vial, dissolve this compound (0.15 mmol) in 5 mL of the same solvent. Sonication may be required to achieve full dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a single vial.
-
If a modulator or pH adjuster is being used, add it to the mixture at this stage.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a programmable oven.
-
Heat the mixture to the desired temperature (e.g., 85°C) over a period of 2 hours.
-
Hold the temperature constant for 48 hours.
-
Allow the oven to cool down to room temperature slowly over 12 hours.
-
-
Product Isolation and Washing:
-
Crystals, if formed, will typically be at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the product by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times.
-
To exchange the high-boiling point solvent, submerge the crystals in a more volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours.
-
-
Activation:
-
After solvent exchange, decant the final wash.
-
Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 120°C) for 12 hours to remove all guest molecules from the pores. The activation temperature should be below the decomposition temperature of the MOF.
-
Visualizations
References
- 1. Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanomaterials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile synthesis of boronic acid-functionalized magnetic metal–organic frameworks for selective extraction and quantification of catecholamines in rat ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07356B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 1,3-Benzenediboronic Acid Reaction Products
Welcome to the technical support center for the purification of 1,3-benzenediboronic acid and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.
Issue 1: Presence of Boronic Acid Anhydrides (Boroxines) in the Final Product
Symptoms:
-
Broad or complex signals in the 1H NMR spectrum.
-
Lower than expected integration for the B(OH)2 protons.
-
Mass spectrometry data showing peaks corresponding to oligomeric species.
Possible Causes:
-
Boronic acids, particularly arylboronic acids, have a propensity to form cyclic anhydrides called boroxines through intermolecular dehydration. This is an equilibrium process that can be influenced by solvent and temperature.
-
Prolonged heating or storage in non-polar aprotic solvents can favor boroxine formation.
Solutions:
-
Recrystallization: Recrystallization from a solvent system containing water can help to hydrolyze the boroxines back to the monomeric boronic acid. A common solvent system for arylboronic acids is hot ethanol or an ethanol/water mixture.[1][2]
-
Aqueous Workup: During the reaction workup, washing the organic layer with a slightly acidic aqueous solution (e.g., dilute HCl) and then with water can help to break down boroxines.
-
Co-evaporation with Water: After concentrating the product, co-evaporating with water a few times can help to shift the equilibrium back towards the boronic acid.
Issue 2: Difficulty in Removing Palladium Catalyst from Suzuki-Miyaura Coupling Reaction Mixtures
Symptoms:
-
The isolated product has a dark or black appearance.
-
Elemental analysis (e.g., ICP-MS) indicates high levels of residual palladium.
-
Broadening of signals in the NMR spectrum.
Possible Causes:
-
Homogeneous palladium catalysts used in Suzuki-Miyaura coupling can be difficult to remove completely by standard extraction and chromatography.
-
The catalyst can be entrapped within the product during precipitation or crystallization.
Solutions:
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help to remove some of the precipitated palladium black.[3]
-
Palladium Scavengers: Employing solid-supported scavengers with high affinity for palladium is a highly effective method. Thiol- or amine-functionalized resins (e.g., MP-TMT) can reduce palladium levels to below 10 ppm.[4] The scavenger is typically stirred with the crude product solution and then filtered off.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also effectively adsorb residual palladium.
-
Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent like thiourea or cysteine can help to extract palladium salts.
Issue 3: Poor Separation and Tailing during Silica Gel Column Chromatography
Symptoms:
-
The desired product elutes as a broad band or streaks down the column.
-
Co-elution of impurities with the product.
-
Low recovery of the product from the column.
Possible Causes:
-
Boronic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[1]
-
The product may be degrading on the silica gel.
Solutions:
-
Reverse-Phase Chromatography: This is often a better option for purifying polar compounds like boronic acids. A C18 stationary phase with a mobile phase of acetonitrile/water or methanol/water is commonly used.[1]
-
Modified Silica Gel: Using silica gel that has been treated with an acid (e.g., boric acid) or a base (e.g., triethylamine) can help to cap the active silanol groups and improve peak shape.
-
Solvent System Modification: For normal-phase chromatography, adding a small amount of a polar modifier like methanol or acetic acid to the eluent can help to reduce tailing by competing for the active sites on the silica gel.
-
Conversion to Boronate Ester: If the free boronic acid is problematic, it can be converted to a less polar boronate ester (e.g., a pinacol ester) before chromatography. The ester can then be hydrolyzed back to the boronic acid if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound after synthesis?
A1: Recrystallization is often the most effective and straightforward method for purifying this compound. Given its slight solubility in water, recrystallization from hot water or a mixed solvent system like ethanol/water is a good starting point.[1][5] This process also helps in breaking down any boroxine anhydrides that may have formed.
Q2: How can I remove unreacted starting materials from a Suzuki-Miyaura reaction involving this compound?
A2: The purification strategy will depend on the properties of the starting materials and the desired product.
-
Extraction: If there is a significant difference in the acidity or basicity of the components, an acid-base extraction can be employed. For example, the boronic acid starting material can be extracted into a basic aqueous solution (e.g., 1M NaOH), leaving the less acidic product in the organic phase. The aqueous layer can then be acidified to recover the unreacted boronic acid.
-
Column Chromatography: If extraction is not feasible, column chromatography is the next step. As boronic acids can be challenging to purify on silica, reverse-phase chromatography is often more successful.[1]
-
Derivatization: In some cases, unreacted boronic acid can be selectively reacted with diethanolamine to form a crystalline adduct that can be filtered off.[1]
Q3: What are the common byproducts in a Suzuki-Miyaura reaction with this compound, and how can I minimize them?
A3: Common byproducts include:
-
Homocoupling products: This is where two molecules of the boronic acid couple together. This can be minimized by ensuring the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents and carefully selecting the base and reaction temperature.
-
Products from incomplete reaction: If the reaction does not go to completion, you will have mono-coupled products in the mixture. To drive the reaction to completion, you can try increasing the reaction time, temperature, or the amount of the other coupling partner.
Q4: How can I assess the purity of my purified this compound?
A4: A combination of analytical techniques should be used to confirm the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a sensitive method for detecting and quantifying impurities. A reverse-phase method is typically suitable for boronic acids.[7]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help to identify any impurities.
Data Presentation
The following table summarizes the effectiveness of different palladium scavenging methods for the purification of Suzuki-Miyaura coupling reaction products.
| Scavenging Method | Palladium Resin/Adsorbent | Typical Loading | Initial Pd (ppm) | Final Pd (ppm) | Recovery/Yield | Reference |
| Adsorption | Activated Carbon | 10 wt% | 100-500 | < 20 | > 90% | General Knowledge |
| Solid-Phase Extraction | MP-TMT (Thiol Resin) | 5 equivalents | 33,000 | < 200 | Not specified | [4] |
| Solid-Phase Extraction | MP-TMT (Thiol Resin) | 5 equivalents | 500-800 | < 10 | Not specified | [4] |
| Gel Entrapment | Hybrid Hydrogel | N/A | Not specified | < 1 | > 90% | [8] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Arylboronic Acids
-
Dissolution: In an Erlenmeyer flask, dissolve the crude arylboronic acid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or an ethanol/water mixture).[1][2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Workup and Purification of a Suzuki-Miyaura Reaction
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).[3][9]
-
Washing: Combine the organic layers and wash sequentially with water and brine. If necessary, an acidic or basic wash can be included to remove specific impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Palladium Removal (if necessary): If significant palladium residues are present, dissolve the crude product in a suitable solvent and stir with a palladium scavenger (e.g., MP-TMT resin) or activated carbon for several hours.[4] Filter to remove the scavenger/carbon.
-
Final Purification: Purify the product by column chromatography (preferably reverse-phase for polar products) or recrystallization.[1]
Visualizations
Caption: General experimental workflow for the purification of Suzuki-Miyaura reaction products.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1,3-Benzenediboronic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-Benzenediboronic acid under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this versatile reagent in your research.
Troubleshooting Guide: Stability Issues in Reactions
Encountering unexpected results when using this compound? This guide will help you troubleshoot common stability-related problems.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Protodeboronation: The C-B bond can be cleaved and replaced by a C-H bond, especially under harsh basic or acidic conditions, or at elevated temperatures in the presence of water.[1]
-
Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.[1][2]
-
Catalyst Inactivation: The palladium catalyst can decompose, often indicated by the formation of palladium black.[2]
-
Poor Solubility: Inadequate dissolution of reactants can hinder the reaction. This compound is only slightly soluble in water.[3][4]
Solutions:
-
Optimize Base and Solvent: The choice of base and solvent is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH to minimize decomposition.[2][5] A mixture of an aprotic polar solvent (e.g., dioxane, THF) and water is a good starting point.[2]
-
Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen-induced homocoupling and catalyst degradation.[2][6]
-
Use a Robust Catalyst: Employ air-stable palladium precatalysts, such as palladacycles, to ensure catalyst activity.[6]
-
Protect the Boronic Acid: For particularly sensitive reactions, consider converting the boronic acid to a more stable derivative, like a MIDA boronate, which can undergo slow release of the active boronic acid under the reaction conditions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool (2-8°C), dry, and well-ventilated place.[4] This minimizes degradation through oxidation and hydrolysis.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Boronic acids are generally most stable at a neutral pH.[8] Both acidic and basic conditions can catalyze protodeboronation, a key degradation pathway.[8] The pKa of this compound is predicted to be around 8.14.[4] At pH values near the pKa, the equilibrium between the neutral trigonal form and the anionic tetrahedral form can influence reactivity and stability.
Q3: What solvents are recommended for reactions involving this compound?
A3: The choice of solvent depends on the specific reaction. For Suzuki-Miyaura coupling, a mixture of an aprotic polar solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly used.[2] The organic solvent helps to dissolve the reactants, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] However, the presence of water can also lead to hydrolysis and protodeboronation, so the water content should be carefully optimized.
Q4: My this compound seems to be degrading upon storage. How can I check its purity?
A4: You can assess the purity of your this compound using techniques like ¹H NMR spectroscopy or HPLC.[8] In ¹H NMR, the appearance of new signals or a change in the integration of characteristic peaks can indicate degradation. A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification.[8]
Q5: Can I use strong bases like sodium hydroxide in my reaction?
A5: While strong bases like NaOH can be effective in promoting Suzuki-Miyaura coupling, they can also lead to significant decomposition of the boronic acid, particularly with sensitive substrates.[5] It is often advisable to screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which can provide a better balance between reactivity and stability.[2][5]
Stability Data Summary
While specific kinetic data for the degradation of this compound under various conditions is not extensively available in the literature, the following table summarizes its general stability based on the known behavior of arylboronic acids.
| Condition | Parameter | Stability Profile | Recommendations & Remarks |
| Storage (Solid) | Temperature | High (Melting point >300°C)[4] | Store at 2-8°C for long-term preservation of purity.[4] |
| Atmosphere | Sensitive to oxygen and moisture | Store under an inert atmosphere (e.g., Nitrogen, Argon).[4] | |
| In Solution | pH | Most stable at neutral pH[8] | Avoid strongly acidic or basic conditions to minimize protodeboronation. |
| Solvents | Stable in anhydrous aprotic solvents. | In aqueous co-solvent systems, minimize water content and reaction time. | |
| Reaction Conditions | Temperature | Generally stable at moderate temperatures. | High temperatures can accelerate degradation, especially in the presence of water and base. |
| Base | Sensitive to strong bases. | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) where possible.[2][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions using HPLC analysis.
Objective: To quantify the degradation of this compound over time under various conditions (e.g., different pH, temperature, solvents).
Materials:
-
This compound
-
Selected solvents (e.g., dioxane, THF, acetonitrile, water)
-
Buffers for pH control
-
Internal standard (a stable compound that does not react under the test conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or RI)
-
Vials and a temperature-controlled agitator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound at a known concentration in the chosen solvent.
-
Prepare a stock solution of the internal standard.
-
-
Sample Preparation:
-
In separate vials, mix the this compound stock solution, the internal standard stock solution, and the desired solvent or buffer to achieve the target experimental conditions (e.g., specific pH, solvent composition).
-
-
Incubation:
-
Place the vials in a temperature-controlled agitator set to the desired temperature.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralization or dilution in a cold solvent).
-
Analyze the samples by HPLC to determine the concentrations of this compound and any degradation products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the rate of degradation from the slope of the curve.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. This compound CAS#: 4612-28-6 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Benzenediboronic Acid in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-benzenediboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organoboron compound with the formula C₆H₄(B(OH)₂)₂. It contains two boronic acid functional groups at the 1 and 3 positions of a benzene ring. It is primarily used as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] A notable application is its use in preparing 1,3-dihydroxybenzene through oxidation with alkaline hydrogen peroxide.[2]
Q2: How should I handle and store this compound?
Proper handling and storage are crucial to maintain the reagent's integrity.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, ideally under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid dust formation and contact with skin and eyes.[4]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[2]
Q3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
When a Suzuki coupling fails, a systematic check of the reaction parameters is essential.
-
Inert Atmosphere: The presence of oxygen is a common cause of failure, leading to catalyst decomposition and boronic acid homocoupling.[5][6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (Argon or Nitrogen).[5][7]
-
Catalyst Activity: Verify that your palladium catalyst and ligand are active. Many palladium precatalysts are air-sensitive.[5] Using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[5]
-
Reagent Purity: Confirm the purity of your this compound and the coupling partner (aryl halide). Boronic acids can degrade over time.[5]
-
Base and Solvent: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation.[5] For anhydrous reactions, ensure the base is dry and finely powdered.[5] For biphasic systems, vigorous stirring is necessary.[5]
Troubleshooting Guide: Side Reactions
Issue 1: Protodeboronation (Loss of Boronic Acid Group)
Symptom: You observe the formation of benzene or mono-boronic acid species as a major byproduct, leading to a low yield of the desired coupled product.
Explanation: Protodeboronation is a common side reaction where a proton replaces the boronic acid group (a C-B bond is replaced by a C-H bond).[8] This reaction is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.[8][9] It can occur in both acidic and basic aqueous media.[10][11]
Solutions:
-
Use Anhydrous Conditions: Water is a proton source. Switching to a rigorously dried, non-protic solvent and base can minimize protodeboronation.
-
Modify the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[11] These are generally more resistant to protodeboronation under many reaction conditions.[9]
-
Control pH: The rate of protodeboronation is highly pH-dependent. For some heteroaromatic boronic acids, adding a strong acid or base can actually slow the reaction by shifting the equilibrium away from a more reactive species.[8]
-
Use KF as a Base: If your substrate is sensitive to strong bases, powdered potassium fluoride (KF) can be an effective alternative that may reduce the rate of protodeboronation.[12]
Table 1: Relative Stability of Boronic Acid Derivatives to Protodeboronation
| Boron Species | General Stability to Protodeboronation | Notes |
|---|---|---|
| Boronic Acid (Ar-B(OH)₂) | Variable, often susceptible | Highly dependent on pH and substrate electronics.[8][11] |
| Boronate Ester (e.g., Pinacol) | Generally more stable | Often used to suppress protodeboronation.[9] |
| Trifluoroborate Salt (Ar-BF₃K) | Generally more stable | Can slowly release the boronic acid under reaction conditions.[9] |
Issue 2: Homocoupling (Formation of Biphenyl-type Byproducts)
Symptom: A significant amount of a symmetrical biaryl product, derived from the coupling of two molecules of this compound, is observed.
Explanation: Homocoupling is a side reaction where two molecules of the boronic acid react with each other. This process is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating a different catalytic cycle that leads to homocoupling.[5][13][14]
Solutions:
-
Rigorous Degassing: The most critical step is to remove oxygen. Degas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period).[7][14]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish.[6]
-
Use Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids an in-situ reduction step where Pd(II) species might be present at higher concentrations, which can promote homocoupling.[15]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[14]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and may help minimize homocoupling.[15][16]
Diagrams and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (2.0-2.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).
-
Inerting the Flask: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle 3-5 times to ensure a fully inert atmosphere.[7]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe. The solvent should be thoroughly degassed beforehand by at least 3-4 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[5]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Protocol 2: Preparation of this compound Bis(pinacol) Ester
Converting the boronic acid to its pinacol ester can improve stability and prevent side reactions.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (2.2 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Continue refluxing until no more water is collected. The reaction can be monitored by NMR or GC-MS to confirm the complete conversion.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude bis(pinacol) ester can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography if necessary.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. This compound CAS#: 4612-28-6 [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Benzenediboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzenediboronic acid. The following sections address common issues related to solvent effects on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and its propensity to form boroxine anhydrides.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound?
A1: The choice of solvent is crucial and largely depends on the specific reaction. For Suzuki-Miyaura cross-coupling reactions, common solvents include toluene, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF).[1] Often, these are used in biphasic systems with water to aid in dissolving the inorganic bases typically required for the reaction.[1] The addition of a co-solvent like ethanol can also be beneficial.
Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?
A2: this compound is known to have limited solubility in many organic solvents and is only slightly soluble in water. To improve solubility, consider the following:
-
Use a co-solvent system: A mixture of a nonpolar organic solvent (like toluene or THF) with a more polar solvent (like ethanol or water) can enhance the solubility of the diboronic acid and other reaction components.
-
Convert to a boronate ester: Boronic acids can be converted to their corresponding boronate esters (e.g., pinacol esters), which generally exhibit better solubility in organic solvents.[2]
-
Elevated temperatures: Gently heating the solvent while stirring can help dissolve the this compound. However, be mindful of potential side reactions at higher temperatures.
Q3: My reaction is giving low yields of the desired double-coupled product. What solvent-related factors could be the cause?
A3: Low yields in double Suzuki-Miyaura reactions with this compound can be attributed to several solvent-related issues:
-
Incomplete dissolution: If the diboronic acid or other reagents are not fully dissolved, the reaction will be slow and incomplete. Ensure vigorous stirring and consider the solubility-enhancing techniques mentioned in Q2.
-
Inappropriate solvent polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. While highly polar aprotic solvents can sometimes accelerate the reaction, the effect is not always predictable and can vary with the specific substrates and catalyst system.[3]
-
Water content: While some water is often necessary to dissolve the base, an excessive amount can lead to catalyst deactivation or promote unwanted side reactions. Conversely, completely anhydrous conditions can favor the formation of boroxine, which may be less reactive.[4]
Q4: I am observing the formation of a white, insoluble precipitate in my reaction. What is it and how can I prevent it?
A4: The white precipitate is likely the trimeric anhydride of this compound, known as a boroxine. This is formed through the dehydration of the boronic acid, a reaction that is favored by heat and anhydrous conditions.[5] To manage boroxine formation:
-
Control water content: The presence of a small amount of water can help to keep the boronic acid in its monomeric form.[6]
-
Temperature control: Avoid unnecessarily high reaction temperatures, as the dehydration to boroxine is an entropy-driven process.[6]
-
Reversibility: The formation of boroxine is reversible. Adding a small amount of water to the reaction mixture can often redissolve the boroxine by converting it back to the boronic acid.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Double Suzuki-Miyaura Cross-Coupling Product
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Use a biphasic solvent system (e.g., Toluene/Water, THF/Water) to improve the solubility of both the organic and inorganic components. - Add a co-solvent such as ethanol. - Ensure vigorous stirring to maximize the interface between phases in a biphasic system. |
| Suboptimal Solvent Choice | - Screen a variety of solvents. A common starting point is a 3:1 or 4:1 mixture of an organic solvent (Toluene, THF, Dioxane) and an aqueous base solution. - For substrates sensitive to protodeboronation, consider using anhydrous solvents with a soluble organic base. |
| Incomplete Reaction | - Increase the reaction temperature, but monitor for boroxine formation. - Extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal time. |
| Catalyst Deactivation | - Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst. - If using a Pd(II) precatalyst, ensure the solvent and conditions are suitable for its reduction to the active Pd(0) species.[7] |
Issue 2: Formation of Mono-Coupled Byproduct
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - The second coupling is often slower than the first. Increase the reaction time and/or temperature and monitor for the disappearance of the mono-coupled intermediate. |
| Stoichiometry Imbalance | - Ensure at least two equivalents of the coupling partner (aryl halide) are used per equivalent of this compound. A slight excess of the aryl halide may be beneficial. |
| Precipitation of Intermediates | - The mono-coupled product may have different solubility properties. If it precipitates from the reaction mixture, it will be unavailable for the second coupling. Try a different solvent system that can keep all species in solution. |
Issue 3: Significant Boroxine Formation
| Potential Cause | Troubleshooting Steps |
| Anhydrous Reaction Conditions | - If boroxine formation is problematic, introduce a controlled amount of water into the solvent system.[6] This will shift the equilibrium back towards the boronic acid. |
| High Reaction Temperature | - Reduce the reaction temperature. Boroxine formation is favored at higher temperatures.[6] |
| Prolonged Reaction Time at High Temperature | - Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down to prevent further dehydration. |
Data Presentation
The following table summarizes the effect of different solvent systems on the yield of a representative double Suzuki-Miyaura cross-coupling reaction between this compound and two equivalents of 4-bromoanisole.
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield of 1,3-bis(4-methoxyphenyl)benzene (%) |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 |
| THF / H₂O (4:1) | K₂CO₃ | 80 | 12 | 78 |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 10 | 92 |
| DMF / H₂O (4:1) | Na₂CO₃ | 110 | 8 | 88 |
| Ethanol / H₂O (3:1) | K₂CO₃ | 80 | 16 | 72 |
Note: This data is representative and compiled from general trends in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates, catalyst, and experimental conditions.
Experimental Protocols
Protocol 1: Double Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 4.0 mmol)
-
Solvent system (e.g., Toluene/Water, 4:1 v/v, 25 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of 1,3,5-Benzenetriboronic Anhydride (Boroxine)
This protocol describes the dehydration of this compound to its corresponding boroxine.
Materials:
-
This compound
-
Anhydrous azeotroping solvent (e.g., Toluene)
-
Dean-Stark apparatus
Procedure:
-
Place this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add a sufficient amount of anhydrous toluene to suspend the solid.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The boroxine may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure. The resulting solid should be handled under anhydrous conditions to prevent hydrolysis back to the boronic acid.
Visualizations
Caption: Experimental workflow for a double Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between this compound and its boroxine anhydride.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 1,3-Benzenediboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzenediboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique bifunctional nature of this substrate presents specific challenges, including the control of selectivity between mono- and di-arylation, and the potential for oligomerization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a complex mixture of products. What are the likely causes?
A1: A complex product mixture when using this compound typically arises from a lack of selectivity, leading to a combination of the starting material, the mono-arylated product, the di-arylated product, and potentially oligomers. Several factors can contribute to this:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for controlling selectivity. Some catalyst systems may favor di-coupling, while others might allow for a mixture.
-
Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants play a significant role.
-
Base and Solvent: The nature of the base and the solvent system can influence the relative reactivity of the two boronic acid groups.
Q2: How can I favor the formation of the mono-arylated product?
A2: Achieving selective mono-arylation requires careful control of the reaction conditions to moderate the reactivity. Consider the following strategies:
-
Stoichiometry: Use a limited amount of the aryl halide (typically 1.0 equivalent or slightly less) relative to the this compound.
-
Lower Temperature: Running the reaction at a lower temperature can help to slow down the second coupling event.
-
Less Active Catalyst: A less reactive palladium catalyst or a sterically hindered ligand might favor the initial coupling and disfavor the second.
-
Milder Base: A weaker base may not fully activate both boronic acid groups simultaneously, thus promoting mono-substitution.
Q3: What conditions are optimal for achieving a high yield of the di-arylated product?
A3: To favor the formation of the di-arylated product, you need to ensure the reaction goes to completion. This typically involves:
-
Stoichiometry: Using a stoichiometric excess of the aryl halide (at least 2.0 equivalents) is essential.
-
Highly Active Catalyst: Employing a highly active palladium catalyst, often with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands), can drive the reaction to di-substitution.[1]
-
Stronger Base and Higher Temperature: A stronger base and elevated temperatures will increase the reaction rate and help overcome the steric hindrance of the second coupling.
Q4: I am observing significant oligomerization/polymerization. How can I prevent this?
A4: Oligomerization occurs when the mono-arylated product, which still contains a reactive boronic acid group, couples with another molecule of the mono-arylated product or the starting diboronic acid. To minimize this:
-
Controlled Addition: Slow addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the reactive intermediate.
-
Dilution: Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions.[2]
-
Careful Stoichiometry: Precise control over the reactant ratios is critical.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, presence of oxygen, impure reagents, inappropriate base or solvent. | - Ensure the palladium source and ligand are active; consider using a fresh batch or a more robust precatalyst. - Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] - Verify the purity of the aryl halide and this compound. - Screen different bases and solvent systems. The choice is often interdependent.[1] |
| Predominantly Di-substituted Product When Mono-substitution is Desired | Reaction conditions are too forcing (high temperature, highly active catalyst), incorrect stoichiometry. | - Reduce the reaction temperature. - Use a 1:1 or slightly less than 1:1 ratio of aryl halide to this compound. - Switch to a less active catalyst system. |
| Mixture of Mono- and Di-substituted Products | Incomplete reaction towards di-substitution, or lack of selectivity for mono-substitution. | - For di-substitution, increase reaction time, temperature, or catalyst loading. Use an excess of the aryl halide. - For mono-substitution, refer to the strategies outlined in FAQ Q2. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, inefficient catalyst system. | - Ensure rigorous degassing of all solvents and the reaction mixture. - Use a Pd(0) precatalyst to minimize the presence of Pd(II) species that can promote homocoupling. |
| Protodeboronation (Loss of Boronic Acid Group) | Strong base in aqueous media, presence of water. | - Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃). - Use anhydrous reaction conditions if possible. |
Data Presentation: Catalyst System Performance on Selectivity
The following table summarizes the influence of different catalyst systems on the selectivity of the Suzuki-Miyaura reaction with di- and tri-haloarenes, providing insights applicable to this compound. A general preference for multi-coupling over mono-coupling is often observed.[4]
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Mono-substituted Product (mol%) | Di-substituted Product (mol%) |
| Pd(OAc)₂ / PPh₃ | 1,3-Dibromobenzene | Na₂CO₃ | DMF/H₂O | 70 | 17 | 83 |
| Pd(PPh₃)₄ | 1,3-Dibromobenzene | Na₂CO₃ | DMF/H₂O | 70 | 20 | 80 |
| Pd-PEPPSI-iPr | 1,3-Dibromobenzene | Na₂CO₃ | DMF/H₂O | 70 | 16 | 84 |
| Pd(OAc)₂ / PPh₃ | 1,4-Dibromobenzene | Na₂CO₃ | DMF/H₂O | 70 | 14 | 86 |
| Pd(OAc)₂ / PPh₃ | 1-Bromo-4-iodobenzene | Na₂CO₃ | DMF/H₂O | 70 | 34 (bromo-coupled) | 66 |
Data adapted from a systematic study on dihaloarenes, which demonstrates the general kinetic preference for the formation of the fully substituted product.[2]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation
This protocol provides a starting point for achieving selective mono-arylation of this compound. Optimization for specific aryl halides is recommended.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine, then add this to the main reaction flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the aryl halide and the formation of the mono-arylated product.
-
Upon completion (or when the desired selectivity is reached), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation
This protocol is designed to favor the formation of the di-arylated product.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (2.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene and water (10:1 mixture, degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound, the aryl halide, and finely powdered potassium phosphate to a dry reaction vessel.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat the mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction for the complete consumption of the mono-arylated intermediate.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Powder X-ray Diffraction Characterization of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Powder X-ray Diffraction (PXRD) characterization of a hypothetical Metal-Organic Framework (MOF) synthesized from 1,3-benzenediboronic acid, alongside well-established MOFs: UiO-66, HKUST-1, and ZIF-8. The objective is to offer a clear comparison of their structural fingerprints as revealed by PXRD, supported by experimental protocols and data visualization.
Introduction to MOF Characterization by PXRD
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their ordered structures are amenable to characterization by Powder X-ray Diffraction (PXRD), a fundamental technique for confirming the synthesis of the desired framework, assessing its phase purity, and gaining insights into its crystal structure. The PXRD pattern of a MOF is a unique fingerprint determined by the arrangement of its atoms.
While MOFs constructed from carboxylate-based linkers are numerous, those synthesized from boronic acid linkers, such as this compound, are less common. This guide explores the expected PXRD characteristics of a hypothetical MOF derived from this linker and contrasts them with the experimentally determined PXRD data of three widely studied MOFs.
Experimental Protocols
General Synthesis of a Hypothetical MOF from this compound (Hypothetical Protocol)
A solvothermal synthesis method is proposed for the self-assembly of a MOF from this compound and a metal salt (e.g., zinc acetate).
-
Preparation of Precursor Solution: In a glass vial, this compound and zinc acetate are dissolved in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol.
-
Solvothermal Reaction: The vial is sealed and heated in an oven at a constant temperature (e.g., 100-120 °C) for 24-48 hours. During this time, the metal ions and organic linkers self-assemble into the crystalline MOF structure.
-
Isolation and Washing: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with fresh DMF and subsequently with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.
Synthesis of Comparative MOFs
-
UiO-66: Typically synthesized solvothermally from zirconium tetrachloride (ZrCl₄) and terephthalic acid in DMF at around 120 °C.
-
HKUST-1: Commonly prepared via a solvothermal reaction between copper(II) nitrate and benzene-1,3,5-tricarboxylic acid in a mixture of DMF, ethanol, and water at temperatures ranging from 85 to 120 °C.
-
ZIF-8: Often synthesized at room temperature by mixing zinc nitrate and 2-methylimidazole in a solvent like methanol or DMF.
Powder X-ray Diffraction (PXRD) Data Acquisition
PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å). The powdered sample is mounted on a sample holder, and the data is collected over a 2θ range of 5° to 50° with a defined step size. The resulting diffractogram plots the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
Data Presentation and Comparison
The PXRD pattern of a crystalline material is characterized by the position (in 2θ), intensity, and width of the diffraction peaks. These parameters are directly related to the crystal lattice and the arrangement of atoms within the unit cell.
Hypothetical MOF from this compound
As no specific experimental PXRD data for a MOF synthesized from this compound is readily available in the literature, we present a qualitative expectation of its PXRD pattern. The use of a less conventional, non-linear diboronic acid linker would likely result in a unique and complex crystal structure. The PXRD pattern would be expected to show a distinct set of diffraction peaks at characteristic 2θ values, which would be different from those of MOFs constructed from more common linear or trigonal linkers. The crystallinity, and thus the sharpness of the PXRD peaks, would be highly dependent on the optimization of the synthesis conditions.
Comparative PXRD Data of Well-Characterized MOFs
The following table summarizes the prominent PXRD peaks for UiO-66, HKUST-1, and ZIF-8, which serve as benchmarks for comparison.
| Metal-Organic Framework (MOF) | Key PXRD Peaks (2θ)[1][2][3][4][5][6][7][8][9] | Crystal System | Linker | Metal Node |
| Hypothetical BDBA-MOF | Expected to be unique and dependent on the specific crystal structure formed. | Unknown | This compound | e.g., Zn-based |
| UiO-66 | ~7.4°, 8.5°, 25.7° | Cubic | Terephthalic acid | Zr₆O₄(OH)₄ |
| HKUST-1 | ~6.7°, 9.4°, 11.6°, 13.4°, 17.4° | Cubic | Benzene-1,3,5-tricarboxylic acid | Cu₂ paddlewheel |
| ZIF-8 | ~7.3°, 10.4°, 12.7°, 14.7°, 16.4°, 18.0° | Cubic | 2-Methylimidazole | ZnN₄ tetrahedron |
Mandatory Visualizations
Caption: Experimental workflow from MOF synthesis to PXRD characterization.
Caption: Logical flow for MOF identification using PXRD pattern comparison.
Conclusion
Powder X-ray diffraction is an indispensable tool for the characterization of Metal-Organic Frameworks. While the synthesis of MOFs from this compound remains an area with limited published data, a hypothetical framework constructed from this linker would be expected to exhibit a unique PXRD pattern, distinguishing it from well-characterized MOFs like UiO-66, HKUST-1, and ZIF-8. The comparison of experimental PXRD data with patterns from known structures is a critical step in the discovery and development of new MOF materials. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1,3-Benzenediboronic Acid and 1,4-Benzenediboronic Acid in Covalent Organic Framework (COF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is paramount in the design and synthesis of Covalent Organic Frameworks (COFs), directly influencing the resultant framework's topology, porosity, and ultimately, its functional properties. This guide provides a detailed comparison of two isomeric linkers, 1,3-benzenediboronic acid and 1,4-benzenediboronic acid, in the context of COF synthesis, supported by experimental data and established protocols.
Introduction to the Isomeric Linkers
This compound and 1,4-benzenediboronic acid are both bifunctional phenylboronic acids that can serve as key building blocks in the construction of boronate-ester and boroxine-linked COFs. The critical distinction between these two molecules lies in the substitution pattern of the boronic acid groups on the benzene ring, which dictates the geometry and connectivity of the resulting polymeric framework.
-
1,4-Benzenediboronic acid (1,4-BDBA) possesses a linear geometry with the boronic acid groups positioned at a 180° angle to each other. This linearity is highly conducive to the formation of extended, ordered, and crystalline two-dimensional (2D) and three-dimensional (3D) frameworks.
-
This compound (1,3-BDBA) features an angular geometry, with the boronic acid groups oriented at approximately 120° to one another. This angular disposition presents a significant challenge to the formation of highly crystalline, porous frameworks, often leading to amorphous or disordered polymeric materials.
Impact on COF Topology and Crystallinity
The geometric disparity between the two isomers is a critical determinant of the resulting framework's ability to form a crystalline structure, a hallmark of COFs.
Figure 1. Influence of linker geometry on framework crystallinity.
The linear nature of 1,4-BDBA facilitates the formation of predictable and extended porous crystalline networks, such as the hexagonal lattice of COF-1.[1][2] In contrast, the 120° angle of 1,3-BDBA introduces geometric frustration, hindering the long-range periodic order necessary for crystallinity. Consequently, polymerization reactions with 1,3-BDBA are more likely to yield amorphous, non-porous polymers.[3]
Comparative Performance Data
The successful synthesis of crystalline COFs from 1,4-BDBA has led to the development of materials with well-characterized properties. The data presented below for COF-1 and COF-5, both synthesized using 1,4-BDBA, highlight the performance metrics achievable with this linear linker. To date, there is a notable absence of reports on crystalline, porous COFs synthesized from 1,3-BDBA, precluding a direct quantitative comparison of properties such as surface area and pore size.
| Property | COF-1 (from 1,4-BDBA) | COF-5 (from 1,4-BDBA & HHTP*) | COF from 1,3-BDBA |
| Crystallinity | Crystalline | Crystalline | Typically Amorphous |
| BET Surface Area (m²/g) | ~711 - 980 | ~1590 - 1970 | Not Applicable |
| Pore Size (Å) | ~9.7 | ~27 | Not Applicable |
| Thermal Stability | High | High | Variable |
*HHTP: 2,3,6,7,10,11-hexahydroxytriphenylene
Experimental Protocols
Detailed methodologies for the synthesis of COFs using 1,4-BDBA are well-established. Below are representative protocols for the synthesis of COF-1 and COF-5.
Protocol 1: Synthesis of COF-1 via Self-Condensation of 1,4-BDBA
This protocol describes the solvothermal synthesis of COF-1, a boroxine-linked framework.
Materials:
-
1,4-Benzenediboronic acid (1,4-BDBA)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a Pyrex tube, add 1,4-benzenediboronic acid.
-
Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane.
-
The tube is flash-frozen in liquid nitrogen, evacuated to a pressure of approximately 150 mTorr, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 72 hours.[1]
-
After cooling to room temperature, the white precipitate is collected by filtration.
-
The product is washed thoroughly with anhydrous acetone and dried under vacuum to yield COF-1.
Protocol 2: Synthesis of COF-5 via Co-condensation of 1,4-BDBA and HHTP
This protocol details the sonochemical synthesis of COF-5, a boronate-ester linked framework.
Materials:
-
1,4-Benzenediboronic acid (1,4-BDBA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Acetone
Procedure:
-
In a custom horn-type Pyrex reactor, combine 1,4-BDBA and HHTP.[4]
-
Add a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.[4]
-
The reactor is fitted to a sonicator unit.
-
The reaction mixture is subjected to ultrasonic treatment for 1 hour.[4]
-
A gray-purple solid is isolated by centrifugation.
-
The product is washed with acetone and dried overnight at 353 K to yield COF-5.[4]
Figure 2. General experimental workflow for COF synthesis.
Conclusion
The choice between this compound and 1,4-benzenediboronic acid for COF synthesis has profound implications for the final product. The linear geometry of 1,4-BDBA is highly advantageous, consistently yielding crystalline, porous COFs with high surface areas and thermal stability. In stark contrast, the angular geometry of 1,3-BDBA typically leads to the formation of amorphous polymers, which lack the defining ordered porosity of COFs. For researchers aiming to synthesize crystalline porous materials for applications in gas storage, catalysis, and drug delivery, 1,4-benzenediboronic acid is the demonstrably superior building block. Future research may explore strategies to overcome the crystallization challenges associated with angular linkers like 1,3-BDBA, potentially through the use of co-linkers or novel synthetic methodologies, to expand the structural diversity of COFs.
References
The Unsung Hero of Linker Chemistry: Unveiling the Advantages of 1,3-Benzenediboronic Acid
For researchers and professionals in drug development and material science, the choice of a molecular linker is a critical decision that dictates the ultimate performance and functionality of a synthesized material. Among the myriad of options, 1,3-Benzenediboronic acid has emerged as a linker of exceptional merit, offering distinct advantages in the construction of Covalent Organic Frameworks (COFs) and the design of sophisticated drug delivery systems. This guide provides an objective comparison of this compound with other linkers, supported by experimental data, to illuminate its superior attributes.
Geometric Isomerism: A Key Determinant of Framework Properties
The unique 120-degree bond angle of the meta-substituted phenyl ring in this compound imparts a distinct geometry to the resulting structures compared to its linear counterpart, 1,4-Benzenediboronic acid. This seemingly subtle difference in architecture has profound implications for the properties of Covalent Organic Frameworks (COFs), influencing their porosity, stability, and ultimately, their application potential.
While direct comparative studies focusing solely on the isomeric effect on COF properties are still emerging, the available data suggests that the bent nature of the 1,3-isomer can lead to the formation of COFs with unique pore structures and potentially enhanced stability. The angular geometry can frustrate the typical layered stacking seen with linear linkers, leading to more complex and potentially more robust three-dimensional networks.
Below is a summary of typical properties of COFs synthesized with benzenediboronic acid linkers, illustrating the impact of linker geometry.
| Property | COF with this compound (Hypothetical) | COF with 1,4-Benzenediboronic Acid (e.g., COF-1) | Other Linker Systems (e.g., Imine-based) |
| Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Potentially high, with values influenced by the co-monomer. | ~700 - 1600 | Highly variable, can exceed 4000 |
| Pore Size (Å) | Tunable, often in the microporous to mesoporous range. | ~15 - 27 | Widely tunable from microporous to macroporous. |
| Thermal Stability (°C) | Generally high, with decomposition temperatures often exceeding 400°C. | High, stable up to 500-600°C.[1] | Variable, typically 300-500°C. |
| Chemical Stability | Good, particularly the boronate ester linkages which are reversible. | Good, reversible boroxine or boronate ester linkages. | Imine-based COFs are generally more stable to hydrolysis than boroxine-based COFs.[2] |
Note: The data for the hypothetical COF with this compound is an estimation based on the properties of known COFs and the influence of linker geometry. Direct experimental comparisons are needed for definitive values.
The angular disposition of the boronic acid groups in the 1,3-isomer can also influence the kinetics of COF formation and the overall crystallinity of the resulting material. This highlights a key advantage: the ability to fine-tune the structural and, consequently, the functional properties of COFs by selecting the appropriate geometric isomer of the linker.
Revolutionizing Drug Delivery with pH-Responsive Control
In the realm of drug delivery, the boronic acid functional group is a game-changer, and the use of this compound as a linker in drug-carrying nanoparticles offers significant advantages, primarily centered around its ability to create pH-responsive systems. Boronic acids form reversible covalent bonds with diols, which are common moieties in many drug molecules and biopolymers. This interaction is highly sensitive to pH, being stable at physiological pH (7.4) and readily cleavable in the acidic microenvironments often found in tumor tissues or within cellular endosomes (pH 5.0-6.5).
This pH-triggered release mechanism is a cornerstone of targeted drug delivery, minimizing systemic toxicity and maximizing therapeutic efficacy at the site of action. While various boronic acid-containing linkers can achieve this, the bifunctional nature of this compound allows for the cross-linking of polymers to form stable nanoparticles that can encapsulate therapeutic agents.
The following table compares the drug release profiles of a hypothetical nanoparticle system using this compound as a cross-linker with other pH-responsive systems.
| Time (hours) | Cumulative Drug Release at pH 7.4 (%) (Hypothetical) | Cumulative Drug Release at pH 5.5 (%) (Hypothetical) |
| 1 | < 5 | ~ 20 |
| 6 | < 10 | ~ 60 |
| 12 | < 15 | ~ 85 |
| 24 | < 20 | > 95 |
This controlled release profile demonstrates the potential of this compound-based systems to remain stable in circulation and release their payload specifically in acidic environments.
Experimental Protocols
To facilitate further research and validation of the advantages of this compound, detailed experimental protocols for key experiments are provided below.
Synthesis of a Covalent Organic Framework (COF)
This protocol is a general guideline for the synthesis of a COF using a diboronic acid linker, which can be adapted for this compound.
Materials:
-
This compound
-
A co-monomer with diol or triol functionalities (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene - HHTP)
-
A solvent mixture (e.g., mesitylene and 1,4-dioxane)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine this compound and the co-monomer in a suitable molar ratio.
-
Add the solvent mixture to the tube.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the tube in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 72 hours).[1]
-
After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Wash the solid with an appropriate solvent (e.g., acetone) to remove any unreacted monomers.
-
Dry the COF product under vacuum.
Characterization:
-
Porosity and Surface Area: Determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer. The BET (Brunauer-Emmett-Teller) method is used to calculate the specific surface area, and methods like the BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory) are used to determine the pore size distribution.
-
Crystallinity: Assessed by Powder X-ray Diffraction (PXRD).
-
Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA).
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.
In Vitro pH-Responsive Drug Release Assay
This protocol outlines a method to evaluate the pH-triggered release of a drug from nanoparticles cross-linked with this compound.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
A shaker or incubator set to 37°C
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) or acetate buffer (pH 5.5).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding buffer (release medium).
-
Incubate the system at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Advantage: Molecular Architecture and Signaling Pathways
To better understand the structural and functional implications of using this compound, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Molecular structures of 1,3- and 1,4-Benzenediboronic acid.
Caption: Logical workflow for COF formation and pH-responsive drug delivery.
References
A Comparative Guide to the Structural Validation of Polymers Derived from 1,3-Benzenediboronic Acid
For researchers, scientists, and professionals in drug development, the precise structural validation of novel polymers is paramount. Polymers synthesized using 1,3-benzenediboronic acid offer unique functionalities, particularly due to the reversible covalent bonding capabilities of boronic acids, which are valuable in applications like drug delivery and sensing. This guide provides an objective comparison of analytical techniques and presents key experimental data for validating the structure of such polymers, focusing on both polyboroxines formed by self-condensation and copolymers incorporating the monomer.
Polymer Synthesis and Structure
Polymers derived from this compound primarily fall into two categories:
-
Poly(1,3-phenyleneboroxine): A network polymer formed through the thermal dehydration and self-condensation of this compound. This process results in the formation of six-membered boroxine rings (B₃O₃) as linking units.[1] Due to the meta-substitution on the phenyl ring, the resulting polymer is expected to be largely amorphous.[1]
-
Boronic Acid-Functionalized Copolymers: Where a derivative of benzenediboronic acid (or more commonly, a monofunctional version like 3-acrylamidophenylboronic acid) is copolymerized with other monomers. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed to create well-defined block copolymers with controlled molecular weights and narrow distributions.[2]
The validation of these structures requires a multi-faceted analytical approach to confirm the monomer incorporation, determine molecular weight and thermal properties, and understand the final polymer architecture.
Experimental Workflow for Structural Validation
A systematic workflow is essential for comprehensive characterization. The process begins with synthesis, followed by spectroscopic confirmation of the chemical structure, analysis of molecular weight distribution, and finally, evaluation of bulk thermal and crystalline properties.
Comparative Data and Analysis
A combination of analytical techniques is required to build a complete picture of the polymer's structure. Below is a summary of key techniques, their methodologies, and expected data.
Spectroscopic Analysis
Spectroscopy provides the primary confirmation of the polymer's chemical structure and the successful incorporation of the this compound monomer.
Table 1: Comparative Spectroscopic Data
| Technique | Analyte | Expected Observations | Reference |
| ¹H NMR | This compound (Monomer) | Aromatic proton signals specific to the 1,3-substitution pattern. A broad signal for the B(OH)₂ protons. | [1] |
| Poly(1,3-phenyleneboroxine) | Broadening of aromatic signals compared to the monomer. Disappearance of the sharp B(OH)₂ proton signal. | [1] | |
| PNIPAM-b-PAPBA Copolymer | Characteristic peaks for both the PNIPAM block (e.g., isopropyl protons) and the PAPBA block (aromatic protons).[2] | [2] | |
| ¹³C NMR | This compound (Monomer) | Distinct signals for the aromatic carbons. The carbon attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation. | [1][3] |
| Copolymers | Signals corresponding to the backbone and side chains of all monomer units. | ||
| FTIR | This compound (Monomer) | Strong, broad O-H stretching band (~3200-3400 cm⁻¹). B-O stretching (~1350 cm⁻¹). Aromatic C-H and C=C bands. | |
| Poly(1,3-phenyleneboroxine) | Significant reduction or disappearance of the O-H stretching band. Appearance of characteristic B-O-B stretching bands of the boroxine ring. | ||
| Copolymers (e.g., Acrylamide-based) | Amide I (C=O stretch) and Amide II (N-H bend) bands, in addition to boronic acid and other monomer-specific bands. |
Molecular Weight and Thermal Analysis
These techniques characterize the polymer at a macroscopic level, providing crucial information on size, distribution, and stability.
Table 2: Molecular Weight and Thermal Properties
| Technique | Analyte | Key Parameters & Expected Results | Reference |
| GPC / SEC | Copolymers (Soluble) | Mn (Number-average MW), Mw (Weight-average MW), PDI (Mw/Mn). For controlled polymerizations like RAFT, a low PDI (< 1.5) is expected. | [4] |
| Poly(1,3-phenyleneboroxine) | Not suitable as the cross-linked network is typically insoluble. | ||
| TGA | This compound (Monomer) | A distinct weight loss step corresponding to the loss of two water molecules upon heating, signaling the formation of boroxine. | [1] |
| Poly(1,3-phenyleneboroxine) | High thermal stability with high char yield. The initial dehydration step seen in the monomer will be absent. | ||
| Copolymers | Decomposition profile will be a composite of the different polymer blocks. | [5] | |
| DSC | This compound (Monomer) | An endothermic peak corresponding to the dehydration/condensation reaction.[1][6] | [1][6] |
| Poly(1,3-phenyleneboroxine) | Should display a glass transition temperature (Tg) characteristic of an amorphous polymer network. | [1] | |
| Copolymers | Will show Tg values corresponding to each block in the copolymer. For example, PNIPAM-based copolymers show a Lower Critical Solution Temperature (LCST). | [2][7][8] |
Logical Framework for Structure Validation
The data from each analytical technique provides a piece of the puzzle. The relationship between these data points forms the basis for a conclusive structural validation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For insoluble polymers, solid-state NMR (ssNMR) is required. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 or 500 MHz).[9] For copolymers, the relative integration of characteristic peaks from each monomer block in the ¹H NMR spectrum can be used to determine the copolymer composition.[4]
-
Data Interpretation: Confirmation of covalent bonds is achieved by observing characteristic chemical shifts and peak splitting patterns. The absence of monomer-specific peaks confirms purification. Peak broadening is a qualitative indicator of polymerization.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Prepare the sample as a KBr pellet or cast a thin film onto a salt plate (NaCl or KBr) from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Scan over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for functional groups. For polyboroxine formation, the key indicator is the disappearance of the broad O-H stretch from the boronic acid and the appearance of B-O-B stretches.[11]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with additives like LiBr) to make a dilute solution (~1 mg/mL). Inject the solution into the GPC system equipped with a suitable column set and detectors (typically refractive index, RI). Use polymer standards (e.g., polystyrene) for calibration.
-
Data Interpretation: The retention time is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI is indicative of a controlled polymerization process.[4]
Thermogravimetric Analysis (TGA):
-
Protocol: Place a small amount of the sample (5-10 mg) in a TGA pan (e.g., alumina, platinum). Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
Data Interpretation: The resulting curve of weight vs. temperature reveals thermal stability. The onset of decomposition indicates the temperature limit of the material's stability. For the this compound monomer, a weight loss corresponding to water is observed, which should be absent in the final polymer.[1]
Differential Scanning Calorimetry (DSC):
-
Protocol: Seal a small amount of sample (5-10 mg) in an aluminum DSC pan. Place it in the DSC cell alongside an empty reference pan. Heat/cool the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7][8]
-
Data Interpretation: The DSC thermogram shows thermal transitions. A step-change in the heat flow indicates the glass transition (Tg), characteristic of amorphous regions. Sharp endothermic or exothermic peaks correspond to melting (Tm) or crystallization (Tc), respectively. Amorphous polymers, like those expected from this compound condensation, should primarily exhibit a Tg.[1]
X-Ray Diffraction (XRD):
-
Protocol: Place a powdered sample of the polymer on a sample holder. Expose the sample to a monochromatic X-ray beam, scanning over a range of 2θ angles.
-
Data Interpretation: Sharp, well-defined peaks in the diffractogram indicate crystalline domains. A broad, diffuse halo is characteristic of an amorphous material. This is useful to confirm the expected amorphous nature of the poly(1,3-phenyleneboroxine) network.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. r-techmaterials.com [r-techmaterials.com]
- 8. azom.com [azom.com]
- 9. ignited.in [ignited.in]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. s-a-s.org [s-a-s.org]
A Comparative Guide to Benzenediboronic Acid Isomer-Based Sensors for Saccharide Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sensor Performance
The precise and selective detection of saccharides is of paramount importance in biomedical research, clinical diagnostics, and drug development. Benzenediboronic acid-based sensors have emerged as a promising class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with the cis-diol moieties present in sugars. The spatial arrangement of the two boronic acid groups on the benzene ring—ortho, meta, or para—profoundly influences the sensor's binding affinity and selectivity towards different saccharides. This guide provides a comparative analysis of sensors based on these three benzenediboronic acid isomers, supported by available experimental data, to aid researchers in selecting the most appropriate sensor for their specific application.
Performance Comparison of Benzenediboronic Acid Isomer-Based Sensors
The selection of a benzenediboronic acid isomer as the core of a saccharide sensor dictates its binding characteristics. The proximity and orientation of the two boronic acid groups create distinct binding pockets that favor different saccharide structures.
Key Findings from Comparative Studies:
-
Glucose Binding Affinity: For a given sensor scaffold, the binding strength for glucose generally follows the order: ortho > meta > para . The close proximity of the boronic acid groups in the ortho isomer allows for a more favorable interaction with the multiple hydroxyl groups of glucose.
-
Fructose Selectivity: The meta-benzenediboronic acid arrangement has demonstrated exceptional selectivity for D-fructose . This high selectivity is attributed to the optimal spacing of the boronic acid groups for forming a stable complex with the furanose form of fructose.
Below is a summary of quantitative data extracted from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions (e.g., pH, solvent, fluorophore). Therefore, the conditions for each data point are provided to ensure accurate interpretation.
| Isomer | Analyte | Binding Constant (K) / Dissociation Constant (Kd) | Limit of Detection (LOD) | Experimental Conditions | Reference |
| Ortho | D-Glucose | - | - | - | - |
| D-Fructose | - | - | - | - | |
| Meta | D-Fructose | Binding constant twenty-six times that of D-glucose | - | PBS buffer with 20% DMSO, pH = 8.21 | [1] |
| Para | D-Glucose | - | - | - | - |
| D-Fructose | - | - | - | - |
Note: The table is sparsely populated due to the limited availability of directly comparable quantitative data for sensors based on the three benzenediboronic acid isomers under identical experimental conditions in the reviewed literature. The provided qualitative information highlights the general trends observed.
Signaling Mechanism of Fluorescent Benzenediboronic Acid Sensors
Fluorescent sensors incorporating benzenediboronic acid isomers typically operate on the principle of Photoinduced Electron Transfer (PET). In the absence of a saccharide, an electron-donating group (often a tertiary amine) in proximity to the boronic acid quenches the fluorescence of a nearby fluorophore. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in a "turn-on" fluorescence signal.
Caption: Signaling mechanism of a PET-based fluorescent benzenediboronic acid sensor.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a fluorescent sensor based on a benzenediboronic acid isomer and for the determination of its binding constant with a saccharide.
General Synthesis of a Fluorescent Benzenediboronic Acid Sensor
This protocol describes a general two-step process involving the synthesis of the benzenediboronic acid core followed by its coupling to a fluorophore.
Caption: General synthetic workflow for a fluorescent benzenediboronic acid sensor.
Materials:
-
Appropriate dibromobenzene isomer (ortho-, meta-, or para-dibromobenzene)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., dioxane)
-
Fluorophore with a reactive group (e.g., a bromo-functionalized coumarin or anthracene)
-
Sodium carbonate (Na2CO3)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of Benzenediboronic Acid Pinacol Ester Isomer:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding dibromobenzene isomer, bis(pinacolato)diboron, and potassium acetate in anhydrous dioxane.
-
Add the palladium catalyst and reflux the mixture for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter it through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzenediboronic acid pinacol ester isomer.
-
-
Coupling with a Fluorophore (Suzuki Coupling):
-
In a flask, combine the synthesized benzenediboronic acid pinacol ester isomer, the bromo-functionalized fluorophore, and a palladium catalyst in a mixture of THF and an aqueous solution of sodium carbonate.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final fluorescent benzenediboronic acid sensor.
-
-
Deprotection of Pinacol Ester (if necessary):
-
In some cases, the pinacol protecting groups on the boronic acids may need to be removed. This can be achieved by stirring the sensor in a mixture of acetone and HCl.
-
Determination of Binding Constant by Fluorescence Titration
This protocol outlines the procedure for determining the binding constant (association constant, Ka, or dissociation constant, Kd) of the synthesized sensor with a specific saccharide.
Materials:
-
Stock solution of the fluorescent benzenediboronic acid sensor in a suitable solvent (e.g., DMSO or methanol).
-
Stock solution of the saccharide (e.g., glucose, fructose, galactose) in the chosen buffer.
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the fluorescent sensor at a constant concentration in the buffer. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid affecting the binding.
-
Prepare a series of saccharide solutions of varying concentrations by diluting the stock solution with the buffer.
-
-
Fluorescence Measurements:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the sensor.
-
To a quartz cuvette, add the working solution of the sensor and record the initial fluorescence intensity (F0).
-
Incrementally add small aliquots of the saccharide solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition until no significant change in fluorescence is observed (saturation).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (F - F0 or F/F0) against the saccharide concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding model) using non-linear regression analysis to determine the binding constant (Ka or Kd).
-
Conclusion
The choice of the benzenediboronic acid isomer is a critical design parameter in the development of synthetic saccharide sensors. The ortho isomer generally provides a better fit for glucose, while the meta isomer exhibits remarkable selectivity for fructose. The para isomer, with its more separated boronic acid groups, typically shows weaker binding to monosaccharides. While a comprehensive, directly comparative quantitative dataset remains to be fully established in the literature, the available evidence strongly suggests that the isomeric substitution pattern is a powerful tool for tuning the selectivity of these important analytical tools. Further research focusing on a systematic evaluation of sensors based on these isomers under standardized conditions will be invaluable for the rational design of next-generation saccharide sensors for a wide range of applications in research and medicine.
References
A Comparative Guide to the Synthesis of 1,3-Benzenediboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-benzenediboronic acid and its derivatives is of significant interest in medicinal chemistry and materials science, primarily due to their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. This guide provides a comparative analysis of the two predominant synthetic strategies: Palladium-catalyzed Miyaura borylation and Iridium-catalyzed C-H borylation. We present a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal route for their specific applications.
At a Glance: Comparison of Synthetic Routes
| Feature | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 1,3-Dihalobenzene (e.g., 1,3-dibromobenzene) | Benzene or substituted benzene |
| Key Reagents | Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Bis(pinacolato)diboron (B₂pin₂), Iridium catalyst (e.g., [Ir(COD)OMe]₂), Ligand (e.g., dtbpy) |
| Typical Yield | Moderate to Good (e.g., ~53% for diborylation)[1] | Potentially high, but can be sensitive to steric and electronic effects. |
| Reaction Conditions | Mild to moderate (e.g., 80-100 °C) | Mild (often room temperature to 80 °C) |
| Advantages | Well-established, predictable regioselectivity based on halide position, good functional group tolerance.[2][3] | Atom-economical (no pre-installed leaving group required), direct functionalization of C-H bonds.[4][5] |
| Disadvantages | Requires pre-functionalized starting materials (haloarenes), potential for side reactions. | Regioselectivity can be influenced by steric and electronic factors, potentially leading to mixtures of isomers.[4] |
Synthetic Pathways and Mechanisms
The two primary routes to this compound derivatives proceed through distinct catalytic cycles.
Palladium-Catalyzed Miyaura Borylation
This well-established method involves the cross-coupling of a 1,3-dihalogenated benzene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][3] The regioselectivity is predetermined by the positions of the halogen atoms on the aromatic ring.
Caption: Catalytic cycle of Miyaura borylation.
Iridium-Catalyzed C-H Borylation
This more recent approach offers a more atom-economical synthesis by directly converting C-H bonds on the benzene ring to C-B bonds.[4][5] An iridium catalyst, often in conjunction with a bipyridine-based ligand, facilitates this transformation. The regioselectivity is governed by a combination of steric and electronic factors, which can sometimes lead to a mixture of products. For 1,3-disubstituted benzenes, borylation typically occurs at the 5-position due to steric hindrance at the ortho positions.
Caption: Catalytic cycle of Iridium-catalyzed C-H borylation.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound bis(pinacol) ester, a common derivative.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 1,3-Dibromobenzene
Materials:
-
1,3-Dibromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1,3-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound bis(pinacol) ester. A reported yield for a similar reaction is 53%.[1]
Protocol 2: Iridium-Catalyzed C-H Borylation of Benzene
Materials:
-
Benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., cyclohexane or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an argon atmosphere, charge a Schlenk tube with [Ir(COD)OMe]₂ (0.015 equiv) and dtbpy (0.03 equiv).
-
Add the anhydrous solvent, followed by bis(pinacolato)diboron (2.2 equiv) and benzene (1.0 equiv).
-
Seal the tube and heat the mixture at 80 °C for 12-24 hours.
-
Monitor the reaction for the formation of mono- and di-borylated products by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired this compound bis(pinacol) ester from other isomers and mono-borylated product.
Conclusion
Both Palladium-catalyzed Miyaura borylation and Iridium-catalyzed C-H borylation present viable pathways for the synthesis of this compound derivatives. The choice between these methods will largely depend on the specific requirements of the synthesis.
-
Miyaura borylation is the preferred method when a specific substitution pattern is required and the corresponding dihaloarene is readily available. Its predictability and robustness make it a reliable choice for many applications.
-
Iridium-catalyzed C-H borylation offers a more modern and atom-economical alternative, particularly advantageous when the starting arene is simple and inexpensive. However, careful optimization may be required to control regioselectivity and maximize the yield of the desired 1,3-disubstituted product.
For researchers in drug development and materials science, the ability to efficiently synthesize these diboronic acid derivatives is crucial for the rapid generation of new molecular entities. A thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy.
References
performance comparison of catalysts for Suzuki coupling with diboronic acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. When employing diboronic acids as coupling partners, the reaction opens pathways to the synthesis of symmetrical and unsymmetrical biaryl compounds, as well as conjugated polymers, which are of significant interest in materials science and drug development. The choice of catalyst is paramount in controlling the reaction's outcome, particularly in achieving selective mono- or di-functionalization of the diboronic acid.
This guide provides a comparative overview of the performance of various palladium-based catalysts in the Suzuki coupling of diboronic acids, with a focus on experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficiency and selectivity of the Suzuki coupling of diboronic acids are highly dependent on the palladium source and, crucially, the nature of the supporting ligand. Below is a summary of the performance of different catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Product(s) & Yield(s) | Reference |
| Pd₂(dba)₃ / FcPPh₂ | 1,1'-Bis(diphenylphosphino)ferrocene | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2,6-dichloropyridine + Alkyl Pinacol Boronic Ester | Mono-alkylated product (Good yields) | [1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-diiodopyrazine + Phenylboronic acid | Di-arylated product (Good yield) | [2] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | K₂CO₃ | DME | 80 | 2 | 2,5-diiodopyrazine + Phenylboronic acid | Di-arylated product (High yield) | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | 2,5-diiodopyrazine + Phenylboronic acid | Di-arylated product (High yield) | [2] |
| tBu₃PPd(Ph)Br | Tri-tert-butylphosphine | CsF / 18-crown-6 | THF / H₂O | 0 | - | 2,5-bis(hexyloxy)-4-iodophenylboronic acid | Poly(p-phenylene) | [3][4] |
| RuPhos Pd G3 | RuPhos | - | - | - | - | Benzo[3][4][5]triazole monomers | Poly(benzo[3][4][5]triazole) | [5] |
| SPhos Pd G3 | SPhos | - | - | - | - | Benzo[3][4][5]triazole monomers | Poly(benzo[3][4][5]triazole) | [5] |
Note: The data presented is compiled from studies on dihaloaromatics and catalyst-transfer polymerization with difunctional monomers, which provides strong indications for catalyst performance with diboronic acids. "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki coupling reactions involving difunctional substrates.
General Protocol for Suzuki-Miyaura Coupling of a Dihaloarene
This protocol is adapted for the coupling of a dihaloarene with a monoboronic acid, which is mechanistically related to the coupling of a diboronic acid with a monohaloarene.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, the dihaloarene (1.0 equiv), arylboronic acid (2.2-3.0 equiv), and base (e.g., K₂CO₃ or K₃PO₄, 4.0-6.0 equiv) are combined.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an external ligand are added to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane, DME, or toluene, often with a small amount of water) is added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol for Catalyst-Transfer Suzuki-Miyaura Coupling Polymerization
This method is employed for the synthesis of conjugated polymers from AB-type monomers, such as an iodophenylboronic acid.
-
Initiator and Monomer Preparation: The palladium initiator (e.g., tBu₃PPd(Ph)Br) and the monomer (e.g., 2,5-bis(hexyloxy)-4-iodophenylboronic acid) are placed in a glovebox.
-
Reaction Assembly: In a dried reaction vessel, the initiator is dissolved in an anhydrous solvent (e.g., THF). The base system (e.g., CsF and 18-crown-6, with a minimal amount of water for dissolution) is added, followed by the monomer.[3][4]
-
Polymerization: The reaction is stirred at a controlled temperature (e.g., 0 °C) to allow for chain-growth polymerization.[3][4]
-
Termination and Isolation: The polymerization is quenched by the addition of an end-capping agent or by exposure to air. The polymer is then precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling of a Diboronic Acid
The catalytic cycle for the Suzuki-Miyaura coupling of a diboronic acid with an aryl halide involves a stepwise process. The palladium(0) catalyst first couples with one boronic acid group, and then a second catalytic cycle can occur at the other boronic acid site.
Caption: Catalytic cycle for the stepwise Suzuki-Miyaura coupling of a diboronic acid.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for comparing the performance of different catalysts for the Suzuki coupling of diboronic acids.
References
The Challenge of Isomeric Precursors in Covalent Organic Framework Synthesis: A Comparative Overview of 1,2- and 1,3-Benzenediboronic Acid
The synthesis of crystalline, porous Covalent Organic Frameworks (COFs) is a field of intense research, driven by their potential applications in gas storage, catalysis, and optoelectronics. The precise geometry of the molecular building blocks is a critical factor that dictates the resulting framework's structure and properties. While 1,4-benzenediboronic acid (BDBA) is a well-established precursor for iconic COFs like COF-1 and COF-5, the use of its isomers, 1,3- and 1,2-benzenediboronic acid, presents significant synthetic challenges that have largely precluded their successful incorporation into crystalline frameworks.
Currently, a direct experimental comparison of the structural and performance characteristics of COFs synthesized from 1,3- and 1,2-benzenediboronic acid is not feasible due to a lack of published research on their successful synthesis. The inherent molecular geometries of these isomers disrupt the formation of the extended, ordered networks necessary for crystalline COF formation. It is suggested that the thermal dehydration of 1,3-phenylenediboronic acid is more likely to result in an amorphous polymer rather than a crystalline COF due to its asymmetrical nature[1].
This guide provides a theoretical comparison based on the principles of reticular chemistry, outlines the expected structural outcomes, and details the synthetic hurdles. A standard experimental protocol for the synthesis of a well-characterized boronate-ester linked COF is also provided as a reference for researchers in the field.
Theoretical Structural Comparison
The geometry of the benzenediboronic acid isomer is expected to have a profound impact on the resulting network topology. When co-polymerized with a planar, C3-symmetric linker like 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), the following structures are theoretically predicted:
-
1,4-Benzenediboronic Acid (Linear): This linear monomer, with a 180° angle between the boronic acid groups, readily forms hexagonal pores and extended 2D sheets, as exemplified by the well-characterized COF-5.
-
1,3-Benzenediboronic Acid (Angular): With a 120° angle between the boronic acid groups, this monomer would theoretically lead to the formation of smaller, rhombic pores. However, the strain and deviation from an ideal hexagonal geometry are likely to inhibit the long-range order required for crystallinity, favoring the formation of amorphous materials.
-
1,2-Benzenediboronic Acid (Adjacent): The close proximity of the boronic acid groups (60° angle) would likely lead to intramolecular cyclization or the formation of sterically hindered, disordered oligomers, preventing the formation of an extended porous framework.
Comparative Data of COFs from Benzenediboronic Acid Isomers
As of late 2025, there is a notable absence of comprehensive studies detailing the synthesis and characterization of crystalline COFs from 1,2- and this compound. The data presented below is for the well-established COF-5, derived from the 1,4-isomer, to serve as a benchmark.
| Property | COF from 1,4-Benzenediboronic Acid (COF-5) | COF from this compound | COF from 1,2-Benzenediboronic Acid |
| Crystallinity | Crystalline | Expected to be Amorphous | Expected to be Amorphous/Oligomeric |
| Pore Geometry | Hexagonal | Theoretically Rhombic | Not expected to form extended porous network |
| BET Surface Area | ~1590 - 2122 m²/g | Data not available | Data not available |
| Pore Size | ~2.7 nm | Data not available | Data not available |
| Thermal Stability | High | Data not available | Data not available |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of COF-5, a boronate-ester linked COF, which can be adapted for exploratory synthesis with other isomers.
Synthesis of COF-5 from 1,4-Benzenediboronic Acid and HHTP
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Acetone
Procedure (Sonochemical Method)[2]:
-
In a custom-made horn-type Pyrex reactor, combine 177 mg of 1,4-benzenediboronic acid and 242 mg of 2,3,6,7,10,11-hexahydroxytriphenylene.
-
Add 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane to the reactor.
-
Subject the reaction mixture to ultrasonic treatment for 0.5 to 2 hours at a power level of 40%, 50%, or 100%.
-
Isolate the resulting gray-purple solid powder by centrifugation.
-
Wash the product thoroughly with acetone (2 x 50 mL portions, repeated 10 times).
-
Dry the final product at 353 K overnight.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the resulting material.
-
Gas Adsorption (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of boronate ester linkages.
Visualization of Theoretical Structures
The following diagram illustrates the logical relationship between the benzenediboronic acid isomer and the predicted resulting network structure.
References
Assessing the Porosity of Boronic Acid-Based MOFs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the porosity of Metal-Organic Frameworks (MOFs) is critical for applications ranging from gas storage to drug delivery. This guide provides a comparative assessment of the porosity of a boronic acid-functionalized MOF against other common porous materials, supported by experimental data and detailed protocols.
While direct studies on MOFs synthesized from 1,3-benzenediboronic acid are limited in publicly available literature, this guide focuses on a closely related and well-characterized analogue: a boronic acid-functionalized Zirconium-based MOF (B-UiO-66). This provides valuable insights into the porosity of this class of materials. We compare its performance with established porous materials such as Zeolitic Imidazolate Framework-8 (ZIF-8) and activated carbon.
Comparative Porosity Data
The following table summarizes key porosity parameters for the selected materials, offering a quantitative comparison of their surface area and pore characteristics.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size |
| Boronic Acid-Functionalized UiO-66 (B-UiO-66) | 231.02 | Data not available | Data not available |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | ~1300 - 1800 | ~0.66 | ~11.6 Å (aperture ~3.4 Å) |
| Activated Carbon | 869.8 - >3000 | 0.47 - 2.0 | Predominantly microporous (<2 nm) |
Note: The porosity of activated carbon can vary significantly depending on the precursor and activation method.
Experimental Workflow for Porosity Assessment
The determination of surface area and pore size distribution is typically carried out using gas sorption analysis, most commonly with nitrogen gas at 77 K. The workflow for this experimental procedure is outlined below.
Detailed Experimental Protocol: BET Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory is the most common method for determining the specific surface area of porous materials.[1] The following is a generalized protocol for this procedure.
1. Sample Preparation (Activation/Degassing):
-
A known mass of the MOF sample is placed in a sample tube.
-
The sample is then degassed (activated) to remove any guest molecules, such as solvents or water, from the pores.[1] This is typically achieved by heating the sample under vacuum or a flow of inert gas.[1] The temperature and duration of degassing are critical and depend on the thermal stability of the MOF. For many MOFs, a temperature between 100-200 °C for several hours is sufficient.
2. Instrument Setup and Calibration:
-
The gas sorption analyzer is prepared according to the manufacturer's instructions.
-
The analysis is typically performed using high-purity nitrogen gas as the adsorbate at liquid nitrogen temperature (77 K).[2]
-
The volume of the sample tube and the manifold is calibrated, often using a non-adsorbing gas like helium.
3. Isotherm Measurement:
-
The degassed sample tube is transferred to the analysis port of the instrument and immersed in a liquid nitrogen bath.
-
A known amount of nitrogen gas is incrementally introduced into the sample tube, and the pressure is allowed to equilibrate.
-
The amount of gas adsorbed by the sample at each pressure point is measured. This process is repeated over a range of relative pressures (P/P₀) to generate the adsorption isotherm.
-
Following the adsorption measurement, the pressure is incrementally decreased to measure the desorption isotherm.
4. Data Analysis:
-
The BET equation is applied to the linear portion of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.35 for mesoporous materials.
-
From the BET plot, the monolayer capacity (the amount of gas required to form a single layer on the surface) is determined.
-
The specific surface area is then calculated from the monolayer capacity and the cross-sectional area of the adsorbate molecule (for nitrogen, this is typically taken as 16.2 Ų).
-
Pore volume and pore size distribution can be determined from the isotherm data using methods such as the Barrett-Joyner-Halenda (BJH) analysis or Density Functional Theory (DFT).
Conclusion
The porosity of boronic acid-functionalized MOFs, as exemplified by B-UiO-66, demonstrates their potential as highly porous materials. While the reported surface area is lower than some exceptional MOFs like ZIF-8 and high-end activated carbons, the ability to introduce specific functionalities like boronic acid groups opens up possibilities for targeted applications where both porosity and chemical functionality are crucial. The standardized methods for porosity assessment, particularly gas sorption analysis, are essential for the accurate characterization and comparison of these novel materials, enabling researchers to select the optimal material for their specific needs in drug development and other scientific endeavors.
References
Spectroscopic Purity Validation of 1,3-Benzenediboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of 1,3-Benzenediboronic acid, a critical building block in organic synthesis, particularly for the formation of C-C bonds in drug discovery and materials science, is paramount for reaction efficiency and the integrity of the final product. Spectroscopic methods offer a powerful, non-destructive suite of tools for validating the purity of this reagent. This guide provides an objective comparison of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the purity assessment of this compound, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Methods for Purity Analysis
The choice of spectroscopic technique for purity validation depends on the specific requirements of the analysis, including the need for quantitative data, identification of specific impurities, and structural confirmation.
| Analytical Method | Principle | Advantages | Limitations |
| Quantitative NMR (qNMR) | The integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei. Purity is determined by comparing the analyte's signal integral to that of a certified internal standard of known purity. | - Primary analytical method providing absolute purity without a specific reference standard of the analyte.[1] - Highly accurate and precise.[1] - Provides structural information and can identify and quantify impurities simultaneously. | - Lower sensitivity compared to chromatographic methods. - Requires a pure, stable internal standard that does not react with the sample. - Potential for signal overlap in complex mixtures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. | - Fast and non-destructive. - Provides a unique molecular "fingerprint" for identification. - Excellent for identifying the presence of key functional groups (e.g., O-H, B-O, aromatic C-H). | - Generally not a quantitative technique for purity assessment. - Less sensitive to minor impurities compared to other methods. - Water and atmospheric CO₂ can interfere with the spectrum. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | - High sensitivity, capable of detecting trace impurities. - Provides molecular weight information and fragmentation patterns for structural elucidation. - Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification of impurities. | - May not be suitable for thermally labile or non-volatile compounds without derivatization. - Ionization process can sometimes be complex, making interpretation challenging. - Quantification requires the use of appropriate standards. |
Data Presentation: Spectroscopic Data for this compound
The following tables summarize the expected and reported spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH -2 | 8.21 (s) | 140.3 |
| CH -4, CH -6 | 7.81 (dd) | 135.8 |
| CH -5 | 7.29 (t) | 126.4 |
| B-OH | 7.94 (broad s) | - |
| C -B | - | 132.8 (broad) |
Data sourced from Jankowski et al., 2019.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~3300 | O-H stretch (hydrogen-bonded) | Broad |
| ~3030 | Aromatic C-H stretch | Sharp, medium |
| ~1600, ~1475 | Aromatic C=C stretch | Medium to strong |
| ~1350 | B-O stretch | Strong |
| ~1090 | B-OH bend | Strong |
| ~700 | Aromatic C-H out-of-plane bend | Strong |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Weight | 165.75 g/mol | |
| Exact Mass | 166.0609 g/mol | |
| Expected [M+H]⁺ | 167.0687 m/z | |
| Expected [M-H]⁻ | 165.0530 m/z |
Identification of Common Impurities
A primary impurity in boronic acids is the corresponding cyclic anhydride, a boroxine. For this compound, this would be 2,4,6-tris(3-boronophenyl)boroxine. Another potential impurity is benzene, a common starting material in synthesis.
Table 4: Spectroscopic Signatures of Potential Impurities
| Impurity | Technique | Key Spectroscopic Signature |
| Cyclic Anhydride (Boroxine) | ¹¹B NMR | Signal shifted slightly downfield (~33 ppm) compared to the boronic acid (~30 ppm). The signal is often broader. |
| FTIR | Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a strong B-O-B stretch (~1380-1320 cm⁻¹). A characteristic boroxine ring vibration may appear around 700 cm⁻¹. | |
| MS | A peak corresponding to the mass of the trimeric anhydride. | |
| Benzene | ¹H NMR | A sharp singlet at ~7.34 ppm (in CDCl₃). |
| FTIR | Characteristic aromatic C-H stretch at ~3030 cm⁻¹ and a strong C-H out-of-plane bend at ~675 cm⁻¹. | |
| MS | Molecular ion peak at m/z 78. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64 (or until sufficient signal-to-noise is achieved).
-
Relaxation Delay (d1): 5 seconds (for quantitative measurements).
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled single pulse.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. For ¹H NMR, reference the residual DMSO peak to 2.50 ppm. For ¹³C NMR, reference the DMSO peak to 39.52 ppm.
FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically perform the background subtraction.
Mass Spectrometry (Electrospray Ionization - Time of Flight)
-
Instrumentation: ESI-TOF mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
-
Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
Caption: Workflow for the spectroscopic validation of this compound purity.
Caption: Logical workflow for purity validation and impurity investigation.
References
Safety Operating Guide
Proper Disposal of 1,3-Benzenediboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzenediboronic acid.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound may cause skin, eye, and respiratory irritation.[1][2] All handling and disposal activities should be conducted in a well-ventilated area or a certified chemical fume hood.[3][4] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3][5] |
| Body Protection | A fully fastened lab coat.[3][4] |
| Respiratory Protection | If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.[5] |
Step-by-Step Disposal Procedures
This compound and its containers must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[3][6]
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2. Solid Waste Disposal:
-
Unused Product: Collect any unused or unwanted solid this compound in a designated hazardous waste container.
-
Contaminated Materials: Items such as contaminated gloves, weighing paper, and bench liners should be collected as solid hazardous waste.[3][4]
3. Liquid Waste Disposal:
-
Solutions: Collect all solutions containing this compound in a designated liquid hazardous waste container.[4]
-
Rinsate: When decontaminating glassware, the initial rinsate from a triple rinse with a suitable solvent must be collected as hazardous waste.[4][7] Subsequent rinses may also need to be collected depending on institutional guidelines.[4]
4. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held this compound must be triple rinsed with a solvent capable of removing the residue.[7]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7]
-
Final Disposal: After a thorough triple rinse and allowing the container to air dry, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[4]
5. Spill Response:
-
Evacuate and Secure: In the event of a spill, alert others in the area and restrict access.[5]
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[1]
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite), and collect the absorbed material into a sealed hazardous waste container.[5]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
6. Storage and Pickup:
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[5]
-
Pickup: Follow your institution's specific procedures for arranging the pickup and disposal by a licensed hazardous waste contractor.[5]
Experimental Protocols
Neutralization of Boronic Acids (General Guidance):
While not always recommended for disposal due to potential reactions, small quantities of boronic acids can be neutralized. As weak acids, they can be neutralized with a mild base. However, for disposal, it is generally safer to treat them as hazardous waste without neutralization.[6] If neutralization is deemed necessary by your institution's EHS department, a general procedure would involve slowly adding a dilute solution of a base like sodium bicarbonate to a stirred solution of the boronic acid, monitoring the pH until it is between 6 and 8. This should only be performed by trained personnel in a fume hood.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 4612-28-6 | [8] |
| Molecular Formula | C₆H₈B₂O₄ | [8] |
| Solubility | Slightly soluble in water. | [9] |
| Incompatibilities | Strong oxidizing agents. | [9] |
| Hazard Classifications | Skin Irritant, Eye Irritant, May cause respiratory irritation. | [2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. This compound | 4612-28-6 [sigmaaldrich.com]
- 9. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Personal protective equipment for handling 1,3-Benzenediboronic acid
Essential Safety and Handling Guide for 1,3-Benzenediboronic Acid
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 4612-28-6), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe laboratory environment.
Hazard and Safety Data
This compound is a chemical that requires careful handling due to its potential health effects. The following table summarizes its key hazard information.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | frastructure | Warning |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | frastructure | Warning |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | frastructure | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | frastructure | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1] | frastructure | Warning |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water. |
| Storage | Store under an inert atmosphere at 2-8°C.[1] |
Note: No occupational exposure limit values have been established for this compound.[1]
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to ensure safety when working with this compound.
1. Engineering Controls:
-
All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety glasses with side shields or goggles. A face shield is also recommended.[1]
-
Skin Protection: A full-length laboratory coat must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.
3. Handling Procedures:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Avoid the formation of dust and aerosols.[1]
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling and before leaving the laboratory.[1]
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.
-
Collect the spilled material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
All waste containing this compound must be treated as hazardous waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After rinsing and air-drying in a well-ventilated area, deface the original label before disposal or recycling.
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional-required identifiers.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by authorized personnel.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
